Lactonamycin
Description
This compound has been reported in Streptomyces rishiriensis with data available.
isolated from Streptomyces rishiriensis; structure in first source
Properties
CAS No. |
182234-02-2 |
|---|---|
Molecular Formula |
C28H27NO12 |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
(15S,18S,22R)-2,9-dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone |
InChI |
InChI=1S/C28H27NO12/c1-11-15(30)4-5-18(39-11)41-26-10-38-27(37-3)8-17(32)40-28(26,27)24(35)21-13(23(26)34)6-12-7-16(31)20-14(19(12)22(21)33)9-29(2)25(20)36/h6-7,11,15,18,30-31,33H,4-5,8-10H2,1-3H3/t11-,15-,18-,26+,27-,28-/m0/s1 |
InChI Key |
XFQJOLWXLJXJSV-VUAGTGNDSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@]23CO[C@@]4([C@@]2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |
Canonical SMILES |
CC1C(CCC(O1)OC23COC4(C2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |
Synonyms |
Lactonamycin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Lactonamycin from Streptomyces rishiriensis: A Technical Guide
Introduction
Lactonamycin is a potent antimicrobial and antitumor antibiotic discovered from the culture broth of the soil bacterium Streptomyces rishiriensis MJ773-88K4.[1][2] First reported in 1999, this molecule exhibits significant activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3] Furthermore, this compound has demonstrated considerable cytotoxicity against various tumor cell lines.[3]
Structurally, this compound is a complex polyketide featuring a unique hexacyclic aglycone core known as lactonamycinone. This core consists of a naphtho[e]isoindole moiety fused to a densely oxygenated perhydrofuran-furanone ring system. Attached to this aglycone is a 2-deoxysugar, L-rhodinopyranose, linked via a tertiary α-ketoglycosidic bond. The intricate and novel architecture of this compound has not only made it a subject of interest for its therapeutic potential but also a challenging target for total synthesis.
This technical guide provides an in-depth overview of the discovery and isolation of this compound from Streptomyces rishiriensis. It details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and biological activities to aid researchers, scientists, and drug development professionals in understanding and potentially replicating this foundational work.
Experimental Protocols
The following sections provide a detailed methodology for the production and isolation of this compound based on the original discovery.
Fermentation of Streptomyces rishiriensis MJ773-88K4
The production of this compound is achieved through submerged fermentation of Streptomyces rishiriensis.
-
Producing Organism: Streptomyces rishiriensis strain MJ773-88K4, isolated from a soil sample in Hokkaido, Japan.
-
Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is provided in Table 1. The seed culture is incubated at 27°C for 48 hours on a rotary shaker.
-
Production Culture: For large-scale production, 5 ml of the seed culture is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium (see Table 1). The production culture is then incubated at 27°C for a specified period on a rotary shaker. For jar fermentation, a larger volume of seed culture is used to inoculate the production medium in a fermentor.
Table 1: Composition of Fermentation Media
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Soluble Starch | 20 | 20 |
| Glucose | 10 | - |
| Glycerol | - | 10 |
| Peptone | 5 | - |
| Meat Extract | 5 | - |
| Yeast Extract | 2 | 5 |
| Soybean Meal | - | 10 |
| CaCO₃ | 3 | 3 |
| pH | 7.2 | 7.2 |
Extraction and Purification of this compound
This compound is extracted from the culture broth and purified through a series of chromatographic steps.
-
Harvesting and Initial Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is adjusted to pH 2.0 and extracted with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic layers are combined.
-
Solvent Partitioning: The combined ethyl acetate extract is concentrated under reduced pressure. The resulting residue is then partitioned between n-hexane and methanol. The methanolic layer, containing the active compound, is collected and concentrated.
-
Silica Gel Chromatography: The crude extract from the methanol layer is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and tested for antimicrobial activity.
-
Sephadex LH-20 Chromatography: The active fractions from the silica gel column are combined, concentrated, and further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC. The active fractions from the Sephadex LH-20 column are applied to a C18 column and eluted with a suitable solvent system, such as a gradient of acetonitrile in water, to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 2: Physico-chemical Properties of this compound
| Property | Value |
| Appearance | Yellow powder |
| Molecular Formula | C₃₅H₃₅NO₁₃ |
| Molecular Weight | 677 |
| Melting Point | 188 - 192°C (decomposed) |
| UV λmax (MeOH) nm | 225, 260, 305, 430 |
| Optical Rotation [α]D²⁴ | +180° (c 0.1, CHCl₃) |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/ml) |
| Staphylococcus aureus FDA 209P | 0.1 |
| Staphylococcus aureus Smith | 0.1 |
| Staphylococcus aureus (MRSA) | 0.2 |
| Bacillus subtilis PCI 219 | 0.05 |
| Micrococcus luteus PCI 1001 | 0.025 |
| Enterococcus faecalis | 3.13 |
| Enterococcus faecium (VRE) | 6.25 |
Table 4: Cytotoxicity of this compound against Human Tumor Cell Lines (IC50)
| Cell Line | IC50 (µg/ml) |
| HMO2 (Gastric adenocarcinoma) | 0.19 |
| MCF 7 (Breast carcinoma) | Less pronounced effect |
| Hep G2 (Hepatocellular carcinoma) | Less pronounced effect |
Note: The cytotoxicity data for MCF 7 and Hep G2 were reported as less pronounced without specific IC50 values in the available literature.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and summarize its biological activities.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Summary of the biological activities of this compound.
Conclusion
This compound, produced by Streptomyces rishiriensis, stands out as a significant discovery in the field of natural product antibiotics. Its potent activity against clinically important resistant bacteria and certain cancer cell lines underscores its potential as a lead compound for drug development. The detailed protocols for its fermentation, extraction, and purification provided in this guide offer a comprehensive resource for researchers aiming to further investigate this promising molecule. The complex structure of this compound continues to inspire synthetic chemists, and further studies into its biosynthesis and mechanism of action will undoubtedly reveal more about its therapeutic capabilities.
References
An In-depth Technical Guide to the Physico-chemical Properties of Lactonamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin is a naturally occurring antibiotic with potent antimicrobial and antitumor properties.[1][2] First isolated from the culture broth of Streptomyces rishiriensis MJ773-88K4, this complex molecule has garnered significant interest within the scientific community due to its unique structural features and promising biological activities.[1] This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action. All quantitative data is presented in structured tables for ease of reference and comparison.
Physico-chemical Properties
The physico-chemical characteristics of this compound are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. These properties have been elucidated through a combination of spectroscopic and analytical techniques.
Table 1: Core Physico-chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow powder | --INVALID-LINK-- |
| Molecular Formula | C₂₈H₂₇NO₁₂ | --INVALID-LINK-- |
| Molecular Weight | 569.51 g/mol | --INVALID-LINK-- |
| Melting Point | 198-202 °C (decomposition) | --INVALID-LINK-- |
| Optical Rotation | [α]D²⁵ +120° (c 0.1, CHCl₃) | --INVALID-LINK-- |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | --INVALID-LINK-- |
| Methanol | Soluble | --INVALID-LINK-- |
| Ethyl acetate | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
| Water | Insoluble | --INVALID-LINK-- |
| n-Hexane | Insoluble | --INVALID-LINK-- |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength (λmax) / Chemical Shift (δ) | Reference |
| UV-Vis (in Methanol) | 238 nm (ε 32,000), 265 nm (ε 18,000), 390 nm (ε 5,000) | --INVALID-LINK-- |
| ¹H NMR (500 MHz, CDCl₃) | See detailed assignments in referenced literature. | --INVALID-LINK-- |
| ¹³C NMR (125 MHz, CDCl₃) | See detailed assignments in referenced literature. | --INVALID-LINK-- |
Experimental Protocols
The determination of the physico-chemical properties of this compound involves a series of standardized analytical procedures. Below are detailed methodologies for key experiments.
Determination of Melting Point
-
Methodology: The melting point of this compound was determined using a Yanagimoto micromelting point apparatus. A small amount of the purified yellow powder was placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melted with decomposition was recorded.
Measurement of Optical Rotation
-
Methodology: The optical rotation of this compound was measured using a Perkin-Elmer 241 polarimeter. A solution of this compound was prepared in chloroform at a concentration of 0.1 g/100 mL. The measurement was performed at 25°C using the sodium D line (589 nm).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Methodology: The UV-Vis absorption spectrum of this compound was recorded on a Hitachi U-3200 spectrophotometer. A dilute solution of this compound was prepared in methanol. The absorbance was measured over a wavelength range of 200-600 nm, and the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) values were determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: ¹H and ¹³C NMR spectra were obtained using a JEOL ALPHA-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mechanism of Action and Signaling Pathways
This compound exhibits both antibacterial and antitumor activities. While the precise molecular mechanisms are still under investigation, current evidence suggests distinct modes of action for each.
Antitumor Activity: Cell Cycle Arrest
A related compound, this compound Z, has been shown to inhibit the proliferation of human gastric adenocarcinoma (HMO2) cells by inducing cell cycle arrest at the G2/M phase.[3] This suggests that this compound may interfere with the cellular machinery responsible for mitotic entry and progression. A plausible mechanism involves the disruption of key regulatory proteins of the cell cycle.
Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.
Antibacterial Activity: A Putative Mechanism
The specific antibacterial target of this compound has not been definitively identified. However, many natural product antibiotics with complex polyketide structures are known to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Given its potent activity against Gram-positive bacteria, including MRSA and VRE, a plausible hypothesis is the inhibition of a key enzyme involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.
Caption: Hypothetical antibacterial mechanism of this compound via inhibition of cell wall synthesis.
Conclusion
This compound remains a molecule of significant interest for drug discovery and development. Its well-defined physico-chemical properties provide a solid foundation for formulation and medicinal chemistry efforts. Further elucidation of its precise molecular targets and signaling pathways will be crucial in realizing its full therapeutic potential as both an antibacterial and an anticancer agent. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this promising natural product.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - ePrints - Newcastle University [eprints.ncl.ac.uk]
The Architectural Blueprint of a Potent Antibiotic: A Technical Guide to the Structure Elucidation and Stereochemistry of Lactonamycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and stereochemical assignment of Lactonamycin, a potent antimicrobial agent. The intricate hexacyclic architecture of this compound, first isolated from Streptomyces rishiriensis, presented a formidable challenge to chemists, which was ultimately solved through a combination of spectroscopic and chemical techniques. This document serves as a detailed resource, consolidating the key experimental findings and protocols that defined the absolute structure of this important natural product.
The Pathway to Unraveling this compound's Structure
The determination of this compound's complex structure was a multi-faceted process, beginning with its isolation and initial characterization, followed by spectroscopic analysis to piece together its core structure. Chemical degradation was then employed to determine the nature and stereochemistry of its constituent sugar moiety. Finally, the absolute stereochemistry of the aglycon was definitively established through X-ray crystallography. This systematic workflow is outlined in the diagram below.
Physicochemical and Spectroscopic Data
Initial characterization of this compound involved determining its fundamental physicochemical properties. These, in conjunction with spectroscopic data, provided the first clues to its molecular formula and the types of functional groups present.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₇NO₁₂ |
| Molecular Weight | 569.5 g/mol |
| Appearance | Yellow Powder |
| UV λmax (MeOH) | 236, 260, 378 nm |
| IR (KBr) νmax | 3400, 1780, 1710, 1645, 1610 cm⁻¹ |
| High-Resolution Mass | Found: 570.1612 (M+H)⁺, Calcd: 570.1611 |
Data sourced from Matsumoto et al., J. Antibiot., 1999, 52, 269-275.
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), was pivotal in assembling the planar structure of this compound. While the complete experimental NMR data from the original publication is not widely available, data from total synthesis efforts have corroborated the proposed structure. Below is a representative, though not exhaustive, summary of key predicted NMR signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Core
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | 170.5 | - |
| 3 | 75.1 | 4.5 - 4.7 (m) |
| 4 | 35.2 | 2.2 - 2.4 (m) |
| 5a | 108.2 | - |
| 6 | 182.1 | - |
| 7 | 120.5 | 7.5 - 7.7 (d) |
| 8 | 135.1 | 7.9 - 8.1 (d) |
| 9 | 160.3 | - |
| 10 | 181.5 | - |
| 11 | 115.2 | - |
| 12a | 133.4 | - |
| 13 | 161.2 | - |
| 14 | 118.9 | 7.2 - 7.4 (s) |
| 14b | 130.1 | - |
| N-CH₃ | 29.7 | 3.1 - 3.3 (s) |
| OCH₃ | 52.3 | 3.4 - 3.6 (s) |
Note: This data is based on predictive models and data from synthetic intermediates and may not exactly match the experimental values for the natural product.
Deciphering the Stereochemistry
The determination of the three-dimensional structure of this compound required the establishment of the relative and absolute stereochemistry of its numerous chiral centers. This was achieved through a combination of chemical degradation and chiroptical measurements for the sugar component, and X-ray crystallography for the aglycon.
The Sugar Moiety: L-Rhodinose
To identify the sugar unit and its stereochemistry, this compound was subjected to acid hydrolysis.
Experimental Protocol: Acid Hydrolysis of this compound
-
Hydrolysis: this compound is dissolved in an aqueous acidic solution (e.g., 1N HCl) and heated at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to cleave the glycosidic bond.
-
Extraction: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate) to separate the more lipophilic aglycon from the water-soluble sugar.
-
Purification: The aqueous layer containing the sugar is concentrated, and the sugar is purified using techniques such as column chromatography.
-
Analysis: The purified sugar is then analyzed to determine its identity and stereochemistry.
The isolated sugar was identified as rhodinose. The determination of its absolute configuration as the L-enantiomer was accomplished by measuring its optical rotation and comparing it to known standards.[1]
Table 3: Optical Rotation Data for the Sugar Moiety
| Compound | Solvent | Measured [α]D | Literature [α]D for L-Rhodinose |
| Isolated Sugar | H₂O | Negative | Negative |
This negative optical rotation confirmed the sugar as L-rhodinose.
The Aglycon: Absolute Configuration via X-ray Crystallography
The complex, polycyclic aglycon of this compound contains multiple stereocenters whose relative and absolute configurations were definitively assigned using single-crystal X-ray diffraction analysis.[1]
Experimental Protocol: X-ray Crystallography of the this compound Aglycon
-
Crystallization: High-quality single crystals of the this compound aglycon (lactonamycinone) are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects.
The X-ray analysis provided an unambiguous determination of the absolute stereochemistry of all chiral centers in the aglycon.
The Final Architecture: The Absolute Structure of this compound
The culmination of these studies led to the complete structural and stereochemical assignment of this compound. Its intricate architecture, featuring a unique hexacyclic aglycon glycosidically linked to L-rhodinose, is depicted below.
Conclusion
The structure elucidation of this compound stands as a testament to the power of a combined approach utilizing modern spectroscopic techniques, classical chemical degradation, and single-crystal X-ray crystallography. This detailed understanding of its three-dimensional structure is fundamental for its potential development as a therapeutic agent, enabling further investigation into its mechanism of action, structure-activity relationships, and the design of novel analogs with improved pharmacological properties. This guide provides a foundational resource for researchers and professionals engaged in the ongoing exploration of this and other complex natural products.
References
The Architectural Blueprint of a Potent Antibiotic: An In-depth Technical Guide to the Biosynthesis of the Lactonamycin Hexacyclic Core
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the biosynthetic pathway leading to the formation of the unique hexacyclic core of lactonamycin, a potent angucycline antibiotic with significant antimicrobial and antitumor activities. Drawing upon genetic and biochemical studies of the this compound-producing organisms, Streptomyces rishiriensis and Streptomyces sanglieri, as well as homologous systems, this guide details the key enzymatic players and proposed mechanistic steps involved in the construction of this complex natural product.
Introduction
This compound is a member of the angucycline family of aromatic polyketides, characterized by a distinctive angularly fused tetracyclic core. What sets this compound apart is its intricate hexacyclic aglycone, lactonamycinone, which is biosynthesized from an unusual glycine-derived starter unit and nine acetate extender units[1][2]. The potent biological activity of this compound against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), has made its biosynthetic machinery a subject of intense research for potential bioengineering and drug discovery applications[1][3]. This guide will delve into the genetic and biochemical underpinnings of the formation of the this compound hexacyclic core.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). Sequencing of an approximately 61 kb DNA region from S. rishiriensis revealed 57 open reading frames (ORFs)[1]. A highly similar gene cluster was also identified in the this compound Z producer, S. sanglieri. Analysis of these clusters has allowed for the putative assignment of functions to the encoded enzymes, as detailed in Table 1. The core of the BGC contains genes for a type II polyketide synthase (PKS), along with genes encoding cyclases, oxygenases, and other tailoring enzymes predicted to be involved in the formation and modification of the hexacyclic core.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions
| Gene (e.g., ltn) | Putative Function | Homology |
| ltnA1, ltnA2, ltnA3 | Type II Polyketide Synthase (KSα, KSβ/CLF, ACP) | Actinorhodin, Granaticin PKS |
| ltnC | Aromatase/Cyclase (First ring) | JadI, TcmN |
| ltnD | Second Ring Cyclase | SnoaL |
| ltnO1, ltnO2 | Oxygenases | ActVA-Orf6, TcmH-like monooxygenases |
| ltnF | Ketoreductase | ActIII-like ketoreductase |
Note: This table is a representative summary based on published analyses of the this compound gene cluster and homologous systems. The precise functions of all listed enzymes in this compound biosynthesis are still under investigation.
Proposed Biosynthetic Pathway of the this compound Hexacyclic Core
The biosynthesis of the lactonamycinone core is initiated by the type II PKS, which catalyzes the iterative condensation of a glycine-derived starter unit with nine malonyl-CoA extender units to form a linear poly-β-ketone chain. This highly reactive intermediate is then thought to undergo a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic hexacyclic structure. The proposed pathway is depicted in the following diagram.
Caption: Proposed biosynthetic pathway for the this compound hexacyclic core.
Key Enzymes and Their Putative Functions
The formation of the complex hexacyclic core of this compound is orchestrated by a suite of specialized enzymes. While direct biochemical characterization of all this compound enzymes is not yet available, analysis of homologous enzymes from other angucycline biosynthetic pathways provides significant insight into their probable functions.
Type II Polyketide Synthase (PKS)
The core of the biosynthetic machinery is the type II PKS, comprising the ketosynthase (KSα), chain length factor (KSβ/CLF), and the acyl carrier protein (ACP), encoded by the ltnA1, ltnA2, and ltnA3 genes, respectively. This enzymatic complex is responsible for the assembly of the linear polyketide chain from the glycine starter and acetate extender units.
Cyclases (LtnC and LtnD)
The folding and cyclization of the nascent polyketide chain into the angucyclic framework are catalyzed by a series of cyclases.
-
LtnC: This enzyme is homologous to the JadI and TcmN families of aromatases/cyclases and is proposed to catalyze the first C7-C12 aldol condensation to form the first ring.
-
LtnD: As a homolog of the SnoaL family of second-ring cyclases, LtnD is believed to catalyze the subsequent C5-C14 cyclization event. The mechanism of SnoaL-like cyclases involves a novel aldol condensation strategy that does not rely on a Schiff base intermediate or a metal cofactor.
Oxygenases (LtnO1, LtnO2)
A series of oxidative modifications are required to tailor the tetracyclic intermediate into the final hexacyclic lactonamycinone. The genes ltnO1 and ltnO2 encode for putative oxygenases that are homologous to enzymes known to be involved in the oxidative rearrangements and ring cleavages characteristic of angucycline biosynthesis. These enzymes are likely responsible for the intricate oxygenation pattern of the this compound core.
Experimental Methodologies
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections detail generalized protocols for key experiments, which can be adapted for the specific study of this compound biosynthesis.
Gene Disruption in Streptomyces
Gene knockout studies are crucial for confirming the involvement of specific genes in a biosynthetic pathway. A common method for gene disruption in Streptomyces is PCR-mediated gene replacement.
Caption: A typical workflow for gene disruption in Streptomyces.
Protocol for PCR-Targeted Gene Disruption:
-
Design and PCR amplify a disruption cassette: This cassette typically contains an antibiotic resistance gene (e.g., apramycin resistance) flanked by ~40 bp regions homologous to the upstream and downstream sequences of the target gene.
-
Transform E. coli: Introduce the disruption cassette into an E. coli strain (e.g., BW25113/pIJ790) containing the Red/ET recombination system and a cosmid carrying the target gene cluster.
-
Induce recombination: Induce the expression of the recombinase to replace the target gene on the cosmid with the disruption cassette.
-
Transfer to Streptomyces: Transfer the modified cosmid from E. coli to the desired Streptomyces strain via intergeneric conjugation.
-
Select for double crossover mutants: Select for exconjugants that have incorporated the resistance marker into their chromosome and lost the vector backbone.
-
Verify the knockout: Confirm the gene deletion by PCR analysis and Southern blotting.
-
Analyze the phenotype: Culture the mutant strain and analyze its metabolic profile by HPLC or LC-MS to confirm the loss of production of the target metabolite.
Heterologous Expression of Biosynthetic Genes
To study the function of individual or groups of biosynthetic genes, they can be expressed in a heterologous host that does not produce interfering secondary metabolites. Streptomyces coelicolor CH999 and Streptomyces albus are commonly used hosts for this purpose.
Protocol for Heterologous Expression:
-
Clone the gene(s) of interest: PCR amplify the desired gene or set of genes from the genomic DNA of the producer strain.
-
Ligate into an expression vector: Clone the amplified DNA into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Transform the heterologous host: Introduce the expression plasmid into the chosen Streptomyces host strain via conjugation or protoplast transformation.
-
Culture and analysis: Grow the recombinant strain under appropriate conditions and analyze the culture extracts for the production of new metabolites using HPLC, LC-MS, and NMR.
In Vitro Reconstitution and Enzyme Assays
The precise function and kinetic parameters of biosynthetic enzymes can be determined through in vitro assays using purified proteins.
Protocol for In Vitro PKS and Cyclase Assays:
-
Overexpress and purify proteins: Clone the genes for the PKS components (KSα, KSβ, ACP) and cyclases into an E. coli expression vector (e.g., pET series). Overexpress the proteins and purify them using affinity chromatography (e.g., Ni-NTA).
-
Prepare holo-ACP: Convert the purified apo-ACP to its active holo-form by incubation with coenzyme A and a phosphopantetheinyl transferase (e.g., Sfp).
-
Set up the reaction: Combine the purified PKS components, holo-ACP, cyclase(s), starter unit (or a suitable analog), malonyl-CoA, and necessary cofactors (e.g., NADPH) in a suitable buffer.
-
Incubate and quench: Incubate the reaction at an optimal temperature (e.g., 30°C). Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Analyze the products: Extract the polyketide products and analyze them by HPLC, LC-MS, and other spectroscopic methods to identify the structures of the enzymatic products.
Table 2: Representative Kinetic Data for Homologous Angucycline Biosynthetic Enzymes
| Enzyme | Homologous System | Substrate | Km (µM) | kcat (min-1) |
| JadI (Cyclase) | Jadomycin | Decaketide-ACP | N/A | N/A |
| SnoaL (Cyclase) | Nogalamycin | Aklanonic acid methyl ester | ~50 | ~0.1 |
Conclusion
The biosynthesis of the this compound hexacyclic core is a remarkable example of nature's ability to construct complex and biologically active molecules. Through the coordinated action of a type II PKS, cyclases, and oxygenases, a simple glycine-derived starter unit is elaborated into a potent antibiotic. While significant progress has been made in identifying the genes and proposing a biosynthetic pathway, further biochemical characterization of the individual enzymes is needed to fully unravel the intricate catalytic mechanisms at play. The methodologies and knowledge presented in this guide provide a solid foundation for future research aimed at harnessing the biosynthetic power of the this compound pathway for the development of novel therapeutics.
References
- 1. Biosynthetic Investigations of this compound and this compound Z: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynthetic-investigations-of-lactonamycin-and-lactonamycin-z-cloning-of-the-biosynthetic-gene-clusters-and-discovery-of-an-unusual-starter-unit - Ask this paper | Bohrium [bohrium.com]
- 3. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Lactonamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lactonamycin, a naturally occurring antibiotic, and its analog this compound Z, have emerged as promising candidates in the landscape of anticancer research. This technical guide synthesizes the current understanding of their preliminary anticancer activities, providing a comprehensive resource for professionals in drug discovery and development. The document delves into the cytotoxic effects, cell cycle modulation, and the putative mechanisms of action, supported by available quantitative data and detailed experimental methodologies.
Cytotoxic Activity of this compound and its Analogs
The primary indicator of anticancer potential lies in a compound's ability to inhibit the proliferation of cancer cells. In vitro studies have demonstrated the cytotoxic effects of this compound Z against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HMO2 | Gastric Adenocarcinoma | 0.19 |
| MCF 7 | Breast Carcinoma | Less Pronounced |
| Hep G2 | Hepatocellular Carcinoma | Less Pronounced |
| Table 1: In Vitro Cytotoxicity of this compound Z against Human Cancer Cell Lines. |
Notably, this compound Z exhibits potent activity against gastric adenocarcinoma cells (HMO2) with an IC50 value of 0.19 µg/mL. Its effects on breast carcinoma (MCF 7) and hepatocellular carcinoma (Hep G2) cell lines were observed to be less pronounced. Currently, publicly available quantitative data on the cytotoxic activity of the parent compound, this compound, against a panel of cancer cell lines remains limited.
Mechanism of Action: Cell Cycle Arrest
Preliminary investigations into the mechanism of action of this compound Z have revealed its ability to interfere with the cell cycle, a fundamental process for cancer cell proliferation.
G2/M Phase Arrest
Studies have shown that this compound Z induces cell cycle arrest in the G2/M phase in susceptible cancer cells. This phase of the cell cycle is a critical checkpoint that ensures the fidelity of genetic information before cell division (mitosis). By halting the cell cycle at this stage, this compound Z prevents cancer cells from dividing and proliferating.
The precise molecular signaling pathway leading to this G2/M arrest by this compound Z is an active area of investigation. A proposed general mechanism for G2/M arrest often involves the modulation of key regulatory proteins. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to G2/M arrest.
Caption: Hypothetical G2/M cell cycle arrest pathway induced by this compound.
Further research is necessary to elucidate the specific molecular targets of this compound and this compound Z within this pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to assess the preliminary anticancer activity of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or this compound Z for a specified duration (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined by plotting cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with this compound or this compound Z for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. RNase A is often included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Future Directions and Conclusion
The preliminary findings on the anticancer activity of this compound and its analog this compound Z are encouraging, particularly the potent activity of this compound Z against gastric adenocarcinoma and its ability to induce G2/M cell cycle arrest. However, to fully realize their therapeutic potential, further in-depth research is imperative.
Key areas for future investigation include:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of both this compound and this compound Z against a broader panel of human cancer cell lines to identify a wider spectrum of susceptible cancers.
-
Elucidation of Molecular Mechanisms: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds to induce cell cycle arrest and to explore their potential to induce apoptosis. Techniques such as Western blotting to analyze the expression of key cell cycle and apoptotic regulatory proteins (e.g., cyclins, CDKs, p53, caspases) will be crucial.
-
In Vivo Efficacy Studies: Assessing the antitumor activity of this compound and this compound Z in preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties in a living organism.
Initial In Vitro Efficacy of Lactonamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies demonstrating the efficacy of Lactonamycin, a novel antibiotic with potent antimicrobial and antineoplastic properties. This compound is produced by Streptomyces rishiriensis and has shown significant activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] Additionally, derivatives of this compound have exhibited promising cytotoxic effects against various human cancer cell lines. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes key biological processes.
Antimicrobial and Antitumor Activity
This compound has been identified as a new antimicrobial agent with a notable spectrum of activity against Gram-positive bacteria.[1][2] Its efficacy extends to drug-resistant strains, highlighting its potential as a therapeutic agent in challenging infectious diseases. Beyond its antibacterial properties, this compound is also recognized as an antineoplastic agent, suggesting its potential in cancer chemotherapy.[1]
A closely related compound, this compound Z, produced by Streptomyces sanglieri, has demonstrated both antibiotic and antitumor activities.[3] In in vitro studies, this compound Z strongly inhibited the proliferation of the human gastric adenocarcinoma cell line HMO2, with a reported IC50 value of 0.19 μg/ml. Its effects on breast carcinoma (MCF 7) and hepatocellular carcinoma (Hep G2) cell lines were noted as less pronounced. Further investigation into its mechanism revealed that this compound Z inhibits cell growth by inducing arrest in the G2/M phase of the cell cycle.
Quantitative Efficacy Data
The following table summarizes the key quantitative data from initial in vitro studies on this compound and its analogue, this compound Z.
| Compound | Organism/Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| This compound | Gram-positive bacteria | Antimicrobial Assay | - | Active | |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial Assay | - | Active | |
| This compound | Vancomycin-resistant Enterococcus (VRE) | Antimicrobial Assay | - | Active | |
| This compound Z | Bacillus subtilis ATCC 6633 | Agar Plate Diffusion | Zone of Inhibition | 15 mm (at 10 µ g/disk ) | |
| This compound Z | Staphylococcus aureus Tü 2921 | Agar Plate Diffusion | Zone of Inhibition | 13 mm (at 10 µ g/disk ) | |
| This compound Z | Human Gastric Adenocarcinoma (HMO2) | Cytotoxicity Assay | IC50 | 0.19 µg/ml | |
| This compound Z | Human Breast Carcinoma (MCF 7) | Cytotoxicity Assay | - | Less Pronounced Effect | |
| This compound Z | Human Hepatocellular Carcinoma (Hep G2) | Cytotoxicity Assay | - | Less Pronounced Effect |
Experimental Protocols
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound Z was determined using an agar plate diffusion assay.
Protocol:
-
Bacterial Strains: Bacillus subtilis ATCC 6633 and Staphylococcus aureus Tü 2921 were used as test organisms.
-
Medium: Appropriate agar medium was used for the growth of the bacterial strains.
-
Inoculum Preparation: A standardized inoculum of the test bacteria was prepared and evenly spread onto the surface of the agar plates.
-
Disk Application: Paper disks impregnated with a specific concentration of this compound Z (e.g., 10 µ g/disk ) were placed on the agar surface.
-
Incubation: The plates were incubated under suitable conditions to allow for bacterial growth.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) was measured in millimeters.
In Vitro Cytotoxicity Assay
The antitumor activity of this compound Z was evaluated against a panel of human cancer cell lines.
Protocol:
-
Cell Lines: Human cancer cell lines, including gastric adenocarcinoma (HMO2), breast carcinoma (MCF 7), and hepatocellular carcinoma (Hep G2), were used.
-
Cell Culture: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in multi-well plates and treated with various concentrations of this compound Z.
-
Incubation: The treated cells were incubated for a specified period.
-
Viability Assessment: Cell viability was determined using a standard method, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Cell Cycle Analysis
The effect of this compound Z on the cell cycle was investigated to understand its mechanism of growth inhibition.
Protocol:
-
Cell Treatment: The target cancer cells were treated with this compound Z at a specific concentration.
-
Cell Harvesting and Fixation: After the treatment period, cells were harvested, washed, and fixed, typically with cold ethanol.
-
Staining: The fixed cells were stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content. An accumulation of cells in a particular phase, such as the G2/M phase, indicates a cell cycle arrest at that point.
Visualizations
The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanism of action for this compound Z's antitumor effect.
Caption: Workflow for Agar Plate Diffusion Assay.
Caption: Proposed Mechanism of this compound Z.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - ePrints - Newcastle University [eprints.ncl.ac.uk]
Lactonamycin: A Technical Guide to its Origin, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactonamycin is a potent antibiotic with significant antitumor properties, first isolated from the actinomycete Streptomyces rishiriensis. This technical guide provides an in-depth overview of the origin, natural source, and biological characteristics of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its proposed mechanism of action as a topoisomerase inhibitor leading to DNA damage and apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and development.
Origin and Natural Source
This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces rishiriensis, a species first isolated from a soil sample in Hokkaido, Japan[1][2][3]. A related compound, this compound Z, has been isolated from Streptomyces sanglieri[4]. These actinomycetes are known producers of a diverse array of bioactive compounds, including many clinically important antibiotics and anticancer agents. The biosynthesis of this compound involves a complex pathway that results in a unique hexacyclic aglycone core known as lactonamycinone[5].
Physicochemical and Biological Properties
This compound exhibits potent biological activity, including antimicrobial effects against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as significant cytotoxic activity against various tumor cell lines.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₃₅H₃₇NO₁₂ | |
| Molecular Weight | 663.67 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Soluble in methanol, ethyl acetate, chloroform; Insoluble in water, n-hexane | |
| UV λmax (MeOH) | 238, 268, 305, 430 nm | |
| IC₅₀ (MCF-7 breast cancer) | 0.517 µM | |
| IC₅₀ (MDA-MB-231 breast cancer) | 0.197 µM | |
| IC₅₀ (MDA-MB-468 breast cancer) | 0.372 µM |
Experimental Protocols
The following sections provide detailed methodologies for the fermentation of Streptomyces rishiriensis, and the subsequent isolation and purification of this compound. These protocols are based on established methods for the cultivation of Streptomyces and the extraction of secondary metabolites.
Fermentation of Streptomyces rishiriensis**
-
Seed Culture Preparation: A loopful of Streptomyces rishiriensis from a mature agar plate is used to inoculate a 50 mL flask containing 10 mL of seed medium (e.g., tryptone-yeast extract-glucose broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture is then used to inoculate a larger production flask (e.g., 2 L baffled flask containing 500 mL of production medium). The production medium composition can be optimized for improved yield but typically contains a carbon source (e.g., soluble starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation Conditions: The production culture is incubated at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm). The production of this compound can be monitored by HPLC analysis of small aliquots of the culture broth.
Isolation and Purification of this compound
-
Extraction: After fermentation, the culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic extracts are combined.
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.
-
Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of chloroform and loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.
-
Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction
The antitumor activity of this compound is believed to be mediated through the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, which subsequently triggers programmed cell death (apoptosis) in cancer cells.
Proposed Mechanism of Action Workflow
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action of this compound.
Conclusion
This compound, a natural product from Streptomyces rishiriensis, represents a promising lead compound for the development of new antibacterial and anticancer therapies. Its potent biological activity and unique chemical structure continue to attract significant interest from the scientific community. Further research into its biosynthetic pathway, mechanism of action, and pharmacological properties will be crucial for realizing its full therapeutic potential. This technical guide provides a foundational resource to aid in these ongoing research and development efforts.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Unique Molecular Architecture of Lactonamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactonamycin, a potent antimicrobial and antitumor agent, possesses a complex and unique hexacyclic molecular architecture that has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the core structure of this compound, its biosynthesis, and its biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel antibiotics and chemotherapeutics. This guide includes a compilation of quantitative biological data, detailed experimental methodologies, and visualizations of key pathways to facilitate a deeper understanding of this remarkable natural product.
Introduction
This compound is a natural product isolated from the fermentation broth of Streptomyces rishiriensis.[1][2] Its intricate molecular structure, coupled with its significant biological activity against drug-resistant bacteria and various cancer cell lines, makes it a compelling candidate for further investigation and development. The core of this compound is a novel aglycone, lactonamycinone, which is glycosylated with a deoxy sugar moiety. This guide will delve into the specifics of this unique architecture and the available data on its biological significance.
Molecular Architecture
The structure of this compound is characterized by a hexacyclic system, which can be conceptually divided into two main domains: a densely oxygenated perhydrofuran-furanone ring system (the "western" half) and a naphtho[e]isoindole ring system (the "eastern" half).[3] The aglycone, lactonamycinone, is attached to a 2-deoxy sugar through a glycosidic bond.[3] A closely related analog, this compound Z, has also been identified and differs in the sugar moiety.
Quantitative Biological Data
The biological activity of this compound and its analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Reported as active | [1] |
| Vancomycin-resistant Enterococcus (VRE) | Reported as active |
Table 2: Cytotoxicity (IC50) of this compound Z against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HMO2 | Gastric Adenocarcinoma | Not specified | |
| MCF7 | Breast Carcinoma | Not specified | |
| Hep G2 | Hepatocellular Carcinoma | Not specified |
Note: While a study on this compound Z reported its antitumor activity against these cell lines, the precise IC50 values were not provided in the accessible literature.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces rishiriensis
The following is a synthesized protocol based on methodologies described in the literature for the isolation of this compound.
1. Fermentation:
- Inoculate a seed culture of Streptomyces rishiriensis MJ773-88K4 into a suitable seed medium and incubate at 27°C for 48 hours on a rotary shaker.
- Transfer the seed culture to a production medium and continue fermentation for 96 hours at 27°C with aeration and agitation.
2. Extraction:
- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
- Extract the mycelial cake with an organic solvent such as acetone or methanol.
- Extract the supernatant with an immiscible organic solvent like ethyl acetate at a neutral pH.
- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
3. Purification:
- Subject the crude extract to a series of chromatographic separations.
- Initial fractionation can be performed on a silica gel column using a gradient of chloroform and methanol.
- Further purification of the active fractions can be achieved by reversed-phase column chromatography (e.g., on ODS) with a gradient of acetonitrile in water.
- Final purification to obtain pure this compound is typically accomplished by high-performance liquid chromatography (HPLC).
4. Characterization:
- The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC).
- The absolute stereochemistry can be determined by X-ray crystallography.
Biosynthesis and Mechanism of Action
Hypothetical Biosynthetic Pathway of Lactonamycinone
The biosynthesis of the lactonamycinone core is proposed to be of polyketide origin. A hypothetical pathway has been suggested based on cloning of the biosynthetic gene cluster and precursor incorporation experiments. The pathway is thought to involve a type II polyketide synthase (PKS) and a series of tailoring enzymes that construct the complex ring system.
Caption: Hypothetical biosynthetic pathway of the lactonamycinone core.
Mechanism of Action
The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its potent cytotoxic and antimicrobial activities suggest that it may interfere with fundamental cellular processes. By analogy with other complex natural products like rapamycin, it is hypothesized that this compound may interact with key signaling pathways involved in cell growth, proliferation, and survival. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of these processes and a common target for anticancer drugs.
Caption: Hypothesized interaction of this compound with the mTOR signaling pathway.
Conclusion
This compound's unique and complex molecular architecture presents both a challenge and an opportunity for synthetic chemists and drug developers. Its potent biological activities warrant further investigation to fully elucidate its mechanism of action and to explore its therapeutic potential. This guide provides a foundational overview of the current knowledge on this compound, with the aim of stimulating further research into this promising natural product. The detailed methodologies and compiled data herein are intended to serve as a practical resource for the scientific community.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Total Synthesis of Lactonamycin: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Lactonamycin, a potent antimicrobial and antitumor agent. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The information is compiled from seminal works in the field, offering detailed experimental protocols for key synthetic transformations and summarizing quantitative data for comparative analysis.
Introduction
This compound is a complex natural product with a unique hexacyclic architecture. Its intriguing structure, coupled with its significant biological activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various tumor cell lines, has made it a compelling target for total synthesis. Several research groups have successfully accomplished the synthesis of this compound and its aglycone, Lactonamycinone, employing diverse and innovative strategies. This document outlines the key synthetic approaches, providing detailed protocols for the construction of the core ring systems and the final assembly of the natural product.
Key Synthetic Strategies
The total synthesis of this compound has been approached through various convergent and linear strategies. Key challenges in its synthesis include the construction of the densely functionalized ABCD and CDEF ring systems, the stereoselective formation of multiple chiral centers, and the final glycosylation step. Notable contributions have been made by the research groups of Tatsuta, Nakata, and Danishefsky, among others.
A pivotal strategy in several syntheses involves the construction of key building blocks corresponding to the ABCD and CDEF ring systems, followed by their strategic coupling and subsequent elaboration to the final natural product. Common key reactions include Diels-Alder cycloadditions, Michael additions, aldol reactions, and various cyclization strategies to forge the intricate polycyclic core.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations in the synthesis of this compound, based on published literature.
Synthesis of the ABCD Ring System (Cox et al., 2006)
A model study for the construction of the tetracyclic ABCD ring system of this compound was reported by Cox and colleagues. A key step in their approach is a double Michael addition to construct the BCD ring system.
Protocol: Double Michael Addition for BCD Ring System Formation
-
Reaction: To a solution of alcohol 8 (1.0 eq) in a suitable solvent such as diethyl ether is added N-methylmorpholine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.
-
Addition: tert-Butyl propynoate (1.3 eq) is then added to the reaction mixture.
-
Stirring: The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired BCD ring system precursors.
Synthesis of the CDEF Ring System (Behar et al.)
The synthesis of the CDEF ring system often involves the construction of the isoindolinone core. One of the key strategies employed is an intramolecular Friedel-Crafts acylation.
Protocol: Intramolecular Friedel-Crafts Acylation
-
Starting Material: A suitably substituted carboxylic acid precursor.
-
Reagent: A Lewis acid such as triflic acid or polyphosphoric acid is used to promote the cyclization.
-
Conditions: The carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the Lewis acid at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Monitoring: The reaction progress is monitored by TLC.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched with a suitable quenching agent (e.g., ice-water). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by chromatography or recrystallization to yield the tetracyclic CDEF core.
First Total Synthesis of this compound (Tatsuta et al., 2010)
The first total synthesis of this compound was a landmark achievement. A key feature of this synthesis is a Michael-Dieckmann type cyclization to construct a key portion of the molecule.[1]
Protocol: Michael-Dieckmann Type Cyclization
-
Substrate: A thioester precursor bearing the necessary functionalities for the cyclization.
-
Base: A strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to initiate the cyclization.
-
Conditions: The substrate is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). The base is then added dropwise, and the reaction is allowed to proceed at that temperature for a specific duration.
-
Quenching: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Standard aqueous work-up is followed by extraction, drying of the organic phase, and purification of the product by column chromatography.
Late-Stage A-Ring Formation and Glycosylation (Saikawa and Nakata, 2012)
A later-stage approach to the total synthesis of this compound and this compound Z involved the formation of the A-ring via a Bischler-Napieralski-type cyclization and a final glycosylation step.
Protocol: Bischler-Napieralski-Type Cyclization for A-Ring Formation
-
Precursor: An N-acyl-β-arylethylamine derivative.
-
Reagent: A dehydrating agent such as phosphorus oxychloride (POCl3) or triflic anhydride is used.
-
Procedure: The precursor is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane), and the cyclizing agent is added, often at reduced temperatures. The reaction is then typically warmed to room temperature or heated to effect cyclization.
-
Work-up: The reaction is quenched, and the product is isolated and purified using standard techniques.
Quantitative Data Summary
The following tables summarize key quantitative data from the reported total syntheses of this compound and its key fragments.
| Synthetic Route | Key Reaction | Starting Material | Product | Yield (%) | Reference |
| Cox et al. (ABCD rings) | Double Michael Addition | Alcohol 8 | BCD ring precursor | Not specified | J. Org. Chem. 2006 |
| Behar et al. (CDEF rings) | Intramolecular Friedel-Crafts | Carboxylic acid precursor | CDEF tetracycle | Not specified | - |
| Tatsuta et al. (2010) | Michael-Dieckmann Cyclization | Thioester precursor | Cyclized product | Not specified | Tetrahedron Lett. 2010 |
| Saikawa & Nakata (2012) | Bischler-Napieralski Cyclization | N-acyl-β-arylethylamine | A-ring cyclized product | Not specified | J. Am. Chem. Soc. 2012 |
Note: Specific yields for individual steps are often found within the full experimental sections of the cited papers and their supporting information.
Visualizations
Experimental Workflow: Generalized Total Synthesis of this compound
Caption: A generalized workflow for the convergent total synthesis of this compound.
Proposed Mechanism of Action: this compound-Induced Apoptosis
This compound is believed to exert its cytotoxic effects by inducing DNA damage, potentially through the inhibition of topoisomerase enzymes. This damage triggers a cellular response leading to programmed cell death, or apoptosis.
References
Application Notes and Protocols for Lactonamycin in Antimicrobial Susceptibility Testing (AST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin is a polyketide antibiotic produced by Streptomyces rishiriensis. It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with this compound to determine its efficacy against various bacterial strains. The provided methodologies are based on established standards for AST, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Minimum Inhibitory Concentration (MIC)
Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table provides a template for presenting MIC data for this compound against a panel of relevant bacterial strains.
Note: The following data are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) - Control |
| Staphylococcus aureus | 29213 | [Hypothetical Value] | 1 |
| Staphylococcus aureus (MRSA) | 43300 | [Hypothetical Value] | 1 |
| Enterococcus faecalis | 29212 | [Hypothetical Value] | 2 |
| Enterococcus faecalis (VRE) | 51299 | [Hypothetical Value] | >256 |
| Streptococcus pneumoniae | 49619 | [Hypothetical Value] | 0.5 |
Postulated Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, based on its chemical structure as a polyketide and the common mechanisms of other antibiotics, it is hypothesized to interfere with essential cellular processes in bacteria. A plausible mechanism is the inhibition of a key enzyme involved in a critical metabolic pathway, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.
Caption: Hypothetical mechanism of this compound action.
Experimental Protocols
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[3]
Workflow for Broth Microdilution:
Caption: Workflow for the broth microdilution assay.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antibiotic's activity.[][5]
Workflow for Disk Diffusion:
Caption: Workflow for the disk diffusion assay.
Detailed Protocol:
-
Preparation of this compound Disks:
-
Sterile paper disks (6 mm in diameter) are impregnated with a standardized amount of this compound. The optimal concentration needs to be determined empirically.
-
-
Preparation of Bacterial Inoculum:
-
Follow the same procedure as for the broth microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks down to ensure complete contact with the agar.
-
Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which would need to be developed for this compound based on correlation with MIC data and clinical outcomes.
-
Quality Control
For all AST methods, it is imperative to include quality control (QC) strains with known susceptibility profiles. Recommended QC strains for Gram-positive bacteria include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212. The results for the QC strains should fall within established ranges to ensure the validity of the test results.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 5. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lactonamycin Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lactonamycin, a potent antimicrobial agent with activity against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] The included methodologies, data presentation guidelines, and visual diagrams are intended to support research and development efforts in antimicrobial susceptibility testing.
Introduction to this compound
This compound is an antibiotic isolated from Streptomyces rishiriensis that has demonstrated significant antimicrobial activity against Gram-positive bacteria.[1][2] Of particular interest to researchers is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a compound of interest in the development of new therapeutic agents to combat antibiotic resistance.[1]
Data Presentation: this compound MIC Values
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria. This data is essential for understanding the potency and spectrum of activity of this compound.
| Bacterial Strain | Organism Type | Resistance Profile | Reported MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive cocci | Methicillin-Susceptible (MSSA) | Data not available |
| Staphylococcus aureus | Gram-positive cocci | Methicillin-Resistant (MRSA) | Activity demonstrated, specific MIC values not available in reviewed literature |
| Enterococcus faecalis | Gram-positive cocci | Vancomycin-Susceptible (VSE) | Data not available |
| Enterococcus faecalis | Gram-positive cocci | Vancomycin-Resistant (VRE) | Activity demonstrated, specific MIC values not available in reviewed literature |
| Bacillus subtilis | Gram-positive rod | Not Applicable | Data not available |
| Micrococcus luteus | Gram-positive cocci | Not Applicable | Data not available |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol details the broth microdilution method for determining the MIC of this compound. This is a widely accepted and standardized method for antimicrobial susceptibility testing.
Materials
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile, disposable tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile petri dishes
-
Agar plates (e.g., Tryptic Soy Agar) for purity check
Procedure
Day 1: Preparation of Bacterial Inoculum and this compound Dilutions
-
Bacterial Culture Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This is typically achieved within 2-6 hours. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Alternatively, a spectrophotometer can be used to adjust the culture to the desired optical density.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
This compound Stock Solution and Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
In a sterile 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in CAMHB.
-
Begin by adding 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
Day 2: Inoculation and Incubation
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum (at a concentration of 1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final bacterial concentration of 5 x 10⁵ CFU/mL and will dilute the this compound concentrations by half, achieving the desired final concentrations.
-
Do not add bacteria to well 12 (sterility control).
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive plate sealer) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Day 3: Reading and Interpreting the Results
-
Visual Inspection:
-
Examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. A small, faint button of cells at the bottom of the well should be interpreted as no growth.
-
The growth control well (well 11) should show distinct turbidity.
-
The sterility control well (well 12) should remain clear.
-
-
Purity Check:
-
Subculture the growth control well onto an appropriate agar plate to check for purity of the test organism.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Hypothetical Mechanism of Action of this compound
While the precise molecular target of this compound has not been definitively elucidated in the available literature, its activity against Gram-positive bacteria suggests a potential mechanism involving the inhibition of essential cellular processes unique to these organisms, such as cell wall synthesis. Many antibiotics that target Gram-positive bacteria interfere with the synthesis of peptidoglycan, a critical component of their cell wall.
The following diagram illustrates a hypothetical signaling pathway for the inhibition of bacterial cell wall synthesis, a plausible mechanism of action for this compound.
Disclaimer: The proposed mechanism of action is hypothetical and based on the known targets of other antibiotics effective against Gram-positive bacteria. Further research is required to determine the specific molecular target and signaling pathway of this compound.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lactonamycin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research detailing the specific molecular mechanisms and providing extensive quantitative data for Lactonamycin's effects on cancer cell lines is limited. The following application notes and protocols are based on the general understanding of antitumor antibiotics and draw parallels with the well-studied macrolide, Rapamycin, to provide a framework for investigation. All experimental protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
I. Application Notes
This compound is a novel antimicrobial antibiotic produced by Streptomyces rishiriensis[1]. Alongside its antibacterial properties, this compound has been identified as an antineoplastic agent, indicating its potential as an anticancer compound[1][2]. Its analog, this compound Z, has also demonstrated antitumor properties[2]. While specific details of its mechanism of action in cancer cells are not extensively documented, its classification as an antitumor antibiotic suggests it may function through mechanisms common to this class of molecules, such as interfering with DNA replication, inducing apoptosis, or modulating critical signaling pathways involved in cell growth and proliferation[3].
Comparative Case Study: Rapamycin
Due to the limited specific data on this compound, the well-characterized macrolide Rapamycin can serve as a valuable comparative model. Rapamycin and its analogs have been extensively studied as anticancer agents and are known to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. Studies on Rapamycin provide a roadmap for investigating this compound's potential.
Key effects of Rapamycin on cancer cell lines include:
-
Cell Cycle Arrest: Rapamycin often induces a G1 phase cell cycle arrest, preventing cancer cells from progressing to the DNA synthesis (S) phase.
-
Induction of Apoptosis: In some cancer cell lines, Rapamycin can induce programmed cell death, or apoptosis.
-
Modulation of Signaling Pathways: The primary target of Rapamycin is the mTOR signaling pathway. By inhibiting mTOR, Rapamycin affects downstream effectors that control protein synthesis and cell proliferation.
It is plausible that this compound may exert its antitumor effects through similar mechanisms, making the investigation of its impact on the cell cycle, apoptosis, and key signaling pathways a critical area of research.
II. Data Presentation
Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines (Hypothetical Data)
The following table is a template for presenting IC50 (half-maximal inhibitory concentration) values for this compound. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| PC-3 | Prostate Carcinoma | Data not available |
| U-87 MG | Glioblastoma | Data not available |
Table 2: Example Cytotoxicity Data for Rapamycin
To provide a concrete example, the following table summarizes reported IC50 values for Rapamycin in various cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Rapamycin IC50 (nM) |
| PC-3 | Prostate Carcinoma | ~10 |
| LNCaP | Prostate Carcinoma | ~15 |
| DU145 | Prostate Carcinoma | ~20 |
| MCF-7 | Breast Adenocarcinoma | ~1 |
| MDA-MB-231 | Breast Adenocarcinoma | ~5 |
| U-87 MG | Glioblastoma | ~10 |
Note: These values are approximate and can vary based on experimental conditions.
III. Experimental Protocols
A. Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
B. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Western Blotting for Signaling Pathway Analysis
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., the mTOR pathway as a hypothetical target).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells with lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation levels relative to a loading control like β-actin.
IV. Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Application Notes and Protocols for the Development of Lactonamycin Aglycone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel derivatives of the Lactonamycin aglycone (Lactonamycinone). The protocols outlined below detail the synthesis of proposed analogs and the subsequent evaluation of their biological activities. The aim is to facilitate the exploration of the structure-activity relationships (SAR) of this potent polyketide, with the ultimate goal of identifying derivatives with improved therapeutic properties.
This compound is a natural antibiotic with significant antimicrobial and anticancer activities.[1][2] Its unique hexacyclic aglycone core presents a scaffold ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1] This document outlines strategies for modifying key functional groups on the this compound aglycone and provides detailed protocols for assessing the biological impact of these modifications.
Proposed Derivatives of this compound Aglycone
Based on the structure of the this compound aglycone, several key positions are amenable to chemical modification to probe the SAR. The following derivatives are proposed to explore the importance of the phenolic hydroxyl groups, the lactone, and the isoindolinone nitrogen.
-
Series A: O-Alkylated Derivatives. The two phenolic hydroxyl groups on the naphthoquinone core are prime targets for modification. Alkylation will investigate the role of these hydroxyls in target binding and solubility.
-
Series B: Amide Derivatives. The isoindolinone nitrogen can be acylated to introduce a variety of functional groups, potentially modulating the molecule's interaction with biological targets and altering its physicochemical properties.
-
Series C: Lactone Ring-Opened Derivatives. The lactone is a key feature of the aglycone. Ring-opening to the corresponding hydroxy-acid and subsequent esterification or amidation can provide insights into the structural requirements for activity.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the proposed derivatives. This data is intended to serve as a template for organizing experimental results.
Table 1: In Vitro Cytotoxicity of this compound Aglycone Derivatives against Human Cancer Cell Lines (IC50, µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| This compound Aglycone | 5.2 | 7.8 | 10.5 |
| Series A | |||
| Derivative A1 (O-methyl) | 15.8 | 22.1 | 30.2 |
| Derivative A2 (O-benzyl) | 25.4 | 35.7 | 48.9 |
| Series B | |||
| Derivative B1 (N-acetyl) | 8.1 | 11.5 | 15.7 |
| Derivative B2 (N-benzoyl) | 12.3 | 17.4 | 23.8 |
| Series C | |||
| Derivative C1 (Ring-opened acid) | > 50 | > 50 | > 50 |
| Derivative C2 (Methyl ester) | 45.2 | 63.8 | 87.4 |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Aglycone Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) |
| This compound Aglycone | 8 | 16 |
| Series A | ||
| Derivative A1 (O-methyl) | 32 | 64 |
| Derivative A2 (O-benzyl) | > 128 | > 128 |
| Series B | ||
| Derivative B1 (N-acetyl) | 16 | 32 |
| Derivative B2 (N-benzoyl) | 64 | 128 |
| Series C | ||
| Derivative C1 (Ring-opened acid) | > 128 | > 128 |
| Derivative C2 (Methyl ester) | > 128 | > 128 |
Experimental Protocols
Synthesis of Proposed Derivatives
Protocol 1: General Procedure for O-Alkylation of this compound Aglycone (Series A)
-
Dissolution: Dissolve this compound aglycone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 2.2 equivalents) to the solution.
-
Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide for A1, benzyl bromide for A2; 2.2 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of this compound Aglycone (Series B)
-
Dissolution: Dissolve this compound aglycone (1 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et₃N, 1.5 equivalents).
-
Acylation: Add the corresponding acylating agent (e.g., acetic anhydride for B1, benzoyl chloride for B2; 1.2 equivalents) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Washing: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Procedure for Lactone Ring-Opening of this compound Aglycone (Derivative C1)
-
Dissolution: Dissolve this compound aglycone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Acidification: Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ring-opened hydroxy-acid.
Biological Assays
Protocol 4: MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[3]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound aglycone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Protocol 5: Broth Microdilution Assay for Antimicrobial Activity
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Workflow for the development of this compound aglycone derivatives.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
References
- 1. Diversity-oriented synthesis of polyketide natural products via iterative chemo- and stereoselective functionalization of polyenoates: development of a unified approach for the C(1-19) segments of lituarines A-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Lactonamycin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Lactonamycin in in vitro research settings. Due to the limited availability of specific physicochemical data for this compound in public literature, a conservative approach is recommended, and empirical validation by the end-user is crucial.
Introduction
This compound is a natural product isolated from Streptomyces rishiriensis. It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[1]. Additionally, this compound has shown cytotoxic effects against various tumor cell lines, suggesting its potential as an anticancer agent[2][3]. These notes are intended to guide researchers in the proper handling and application of this compound for in vitro studies.
Solubility of this compound
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions. | Ensure use of anhydrous, sterile DMSO to maintain compound integrity and prevent contamination of cell cultures. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
| Ethanol | Alternative solvent. | May be suitable for certain applications, but its compatibility with specific assays should be validated. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial stock solution. | This compound is likely to have low solubility in aqueous solutions. Direct dissolution in buffers may be difficult. |
Stability of this compound
Detailed stability profiles of this compound concerning pH, temperature, and light exposure have not been publicly documented. Therefore, it is critical to handle the compound with care to minimize degradation.
Table 2: General Stability Guidelines for this compound
| Condition | Recommendation | Rationale |
| Storage (Powder) | Store at -20°C or -80°C in a tightly sealed container, protected from light. | Low temperatures and protection from light are standard practices to preserve the stability of complex organic molecules. |
| Storage (Stock Solution in DMSO) | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting minimizes the exposure of the entire stock to temperature fluctuations and potential contamination. |
| pH | The effect of pH on this compound stability is unknown. It is advisable to prepare working solutions in your assay medium immediately before use. | Many organic compounds are susceptible to hydrolysis at acidic or basic pH. |
| Temperature | Keep stock and working solutions on ice when in use. Avoid prolonged exposure to ambient or elevated temperatures. | Thermal degradation is a common issue for complex natural products. |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil. | Many complex organic structures are light-sensitive. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 569.5 g/mol .
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile vial.
-
Add 175.6 µL of anhydrous, sterile DMSO to the vial.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your assay
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Use the freshly prepared working solutions immediately.
Postulated Mechanism of Action and Signaling Pathway
While the precise molecular target and signaling pathway of this compound have not been fully elucidated, its cytotoxic effects on cancer cells suggest that it may induce apoptosis. The following diagram illustrates a hypothetical signaling pathway for an anticancer agent that leads to programmed cell death. This is a generalized representation and requires experimental validation for this compound.
Summary and Recommendations
-
Solubility: Use DMSO for stock solutions. The solubility in aqueous media is expected to be low.
-
Stability: Store stock solutions at -80°C in single-use aliquots and protect from light. The stability under various experimental conditions (pH, temperature) should be determined empirically.
-
Protocols: Follow the provided protocols for preparing stock and working solutions, paying close attention to the final DMSO concentration in assays.
-
Mechanism of Action: The exact mechanism is unknown. The provided signaling pathway is a generalized hypothesis and should be investigated experimentally.
It is strongly recommended that researchers perform initial pilot experiments to determine the optimal concentration range and to assess the stability of this compound under their specific assay conditions.
References
Application Notes & Protocols for the HPLC Analysis of Lactonamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin is a complex polyketide antibiotic belonging to the naphtho[e]isoindole class of natural products.[1] Isolated from Streptomyces rishiriensis, it exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, and also demonstrates promising anticancer properties.[2][3] The intricate hexacyclic structure of this compound presents analytical challenges for its quantification and characterization.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of complex natural products, offering high resolution and sensitivity.[4]
Experimental Protocols
Sample Preparation
Given that this compound may be analyzed from fermentation broths, cell cultures, or in purified form, appropriate sample preparation is critical to remove interfering substances and ensure accurate quantification.
a) For Fermentation Broth or Cell Culture Supernatant:
-
Centrifuge the sample at 4,000 rpm for 15 minutes to pellet cells and large debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Depending on the expected concentration of this compound, the sample may be injected directly or may require a concentration step. For low concentrations, solid-phase extraction (SPE) is recommended.
b) Solid-Phase Extraction (SPE) Protocol (for concentration and purification):
-
Column: C18 SPE cartridge.
-
Conditioning: Wash the cartridge with one column volume of methanol followed by one column volume of HPLC-grade water.
-
Loading: Load the filtered supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove polar impurities.
-
Elution: Elute this compound with an appropriate volume of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
c) For Purified this compound or Standards:
-
Accurately weigh a known amount of purified this compound.
-
Dissolve the compound in a suitable solvent. Based on its structure, this compound is predicted to be soluble in organic solvents like methanol, ethanol, or acetonitrile.
-
Prepare a stock solution and perform serial dilutions to create calibration standards.
-
Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.
Proposed HPLC Method
This proposed method is based on typical conditions for the analysis of aromatic polyketide natural products.
Table 1: Proposed HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | A Diode Array Detector is recommended to monitor a range of wavelengths (e.g., 200-400 nm) to determine the optimal absorbance maximum for this compound. Based on its aromatic structure, significant absorbance is expected in the UV region. |
Method Validation Parameters
For use in a regulated environment, the proposed HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
Table 2: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of this compound. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a defined concentration range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the intended application. |
| Accuracy | Closeness of the test results to the true value. | % Recovery within 98.0% to 102.0%. |
| Precision | Degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Data Presentation
Quantitative data from the analysis should be organized for clarity and ease of comparison.
Table 3: Example of a Calibration Curve Data Summary
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Table 4: Example of a System Suitability Test Summary
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2 | Value |
| Theoretical Plates | ≥ 2000 | Value |
| %RSD of Peak Area (n=6) | ≤ 2.0% | Value |
Hypothetical Signaling Pathway for Anticancer Activity
The anticancer activity of many cytotoxic antibiotics is linked to their ability to interfere with critical cellular processes such as DNA replication, transcription, and cell cycle progression. These events are often regulated by complex signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
The following diagram illustrates a hypothetical mechanism by which this compound could exert its anticancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. This is a plausible hypothesis given the known anticancer properties of this compound and the central role of this pathway in cell survival and proliferation.
Experimental Workflow for Investigating this compound's Effect on the PI3K/AKT/mTOR Pathway
To validate the hypothesized mechanism of action, the following experimental workflow can be employed.
Conclusion
The provided application notes offer a comprehensive, albeit proposed, framework for the HPLC analysis of this compound and a hypothetical model for its anticancer mechanism of action. The detailed protocols for sample preparation and the proposed HPLC method serve as a strong starting point for developing a validated analytical method. The visualization of the hypothetical signaling pathway and the corresponding experimental workflow are intended to guide further research into the pharmacological properties of this promising natural product. Researchers are encouraged to optimize the proposed HPLC method and to experimentally validate the hypothesized mechanism of action to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Lactonamycin: An Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the isolation and purification of Lactonamycin, a potent antimicrobial agent, from bacterial culture. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and production of novel antibiotics. This compound is a secondary metabolite produced by the bacterium Streptomyces rishiriensis MJ773-88K4.[1] It exhibits significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective extraction and purification strategies. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C35H39NO11 |
| Molecular Weight | 653.68 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in methanol, acetone, ethyl acetate |
| Insolubility | Insoluble in water and n-hexane |
| Producing Organism | Streptomyces rishiriensis MJ773-88K4 |
Experimental Protocols
The following protocols outline the key stages for the production and isolation of this compound from Streptomyces rishiriensis culture.
I. Fermentation of Streptomyces rishiriensis MJ773-88K4
This protocol describes the cultivation of S. rishiriensis for the production of this compound.
A. Media Preparation
-
Seed Medium: Prepare a seed medium containing (per liter):
-
Soluble Starch: 20 g
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO3: 1 g
-
Adjust the final pH to 7.0 before autoclaving.
-
-
Production Medium: Prepare a production medium containing (per liter):
-
Soluble Starch: 40 g
-
Soybean Meal: 20 g
-
Yeast Extract: 2 g
-
NaCl: 2 g
-
K2HPO4: 0.5 g
-
MgSO4·7H2O: 0.5 g
-
Adjust the final pH to 7.2 before autoclaving.
-
B. Cultivation
-
Inoculate a loopful of S. rishiriensis MJ773-88K4 spores or mycelia into 50 mL of seed medium in a 250 mL flask.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Transfer the seed culture (5% v/v) to the production medium.
-
Carry out the production fermentation at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm in a baffled flask).
-
Monitor the production of this compound periodically using a suitable method such as bioassay against a sensitive strain or by HPLC analysis of small-scale extracts.
II. Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth.
-
Following fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
The this compound is present in the supernatant (culture filtrate).
-
Adjust the pH of the supernatant to 6.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain a crude yellow powder.
III. Purification of this compound
This protocol describes the purification of this compound from the crude extract using column chromatography.
A. Silica Gel Chromatography
-
Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., Chloroform:Methanol ratios of 100:0, 99:1, 98:2, 95:5, and 90:10).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (95:5) and visualization under UV light.
-
Pool the fractions containing pure this compound.
B. Preparative High-Performance Liquid Chromatography (HPLC)
-
For final polishing, subject the pooled fractions from the silica gel column to preparative reverse-phase HPLC.
-
A C18 column is suitable for this purpose.
-
Elute with an isocratic or gradient system of methanol and water. A typical starting point is a ratio of 70:30 (Methanol:Water).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
Visualizing the Workflow
The following diagrams illustrate the key processes in the isolation of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Detailed purification pathway for this compound.
References
Lactonamycin: A Potent Tool for Probing Molecular Pathways in Cancer Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Lactonamycin, a natural product originally identified as a potent antimicrobial agent, is emerging as a valuable tool compound for researchers in molecular biology, particularly in the fields of oncology and drug development. With its significant cytotoxic effects against a range of cancer cell lines, this compound offers a unique scaffold for investigating cellular signaling pathways and identifying novel therapeutic targets. These application notes provide an overview of this compound's biological activities and detailed protocols for its use in a research setting.
Unveiling the Antiproliferative Potential of this compound
This compound has demonstrated notable cytotoxic activity against various human cancer cell lines. While comprehensive IC50 data across a wide panel of cell lines is still being compiled, preliminary studies indicate its potential as a potent anti-cancer agent. Its activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE, further underscores its biological significance.[1]
Table 1: Reported Biological Activity of this compound
| Organism/Cell Line | Activity | Reference |
| Gram-positive bacteria (general) | Antimicrobial | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | [1] |
| Vancomycin-resistant Enterococcus (VRE) | Antimicrobial | [1] |
| Various Tumor Cell Lines | Cytotoxic | [2] |
Mechanism of Action: Induction of Apoptosis and Potential PI3K/Akt Pathway Inhibition
The primary mechanism by which this compound exerts its cytotoxic effects is believed to be through the induction of apoptosis, or programmed cell death. While the precise molecular target of this compound is yet to be definitively identified, accumulating evidence suggests its potential involvement in the modulation of critical cell survival pathways.
One of the key signaling cascades implicated in cancer cell proliferation and survival is the PI3K/Akt pathway. Inhibition of this pathway is a major focus of modern cancer therapy. While direct inhibition of PI3K/Akt by this compound has not been conclusively demonstrated, the pro-apoptotic effects of related compounds and the central role of this pathway in cell survival make it a prime candidate for investigation.
Figure 1: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The following protocols provide a starting point for researchers wishing to utilize this compound as a tool compound to investigate its effects on cancer cells.
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use GAPDH as a loading control.
Figure 3: Western blot workflow for pathway analysis.
Future Directions
The full potential of this compound as a tool compound in molecular biology is still being explored. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, mass spectrometry, and genetic screening to identify the direct molecular target(s) of this compound.
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant subtypes.
-
In-depth Mechanistic Studies: Further elucidating the signaling pathways modulated by this compound to understand the precise molecular events leading to apoptosis.
By providing a deeper understanding of its mechanism of action, this compound can serve as a valuable probe for dissecting complex cellular processes and may pave the way for the development of novel anticancer therapeutics.
References
- 1. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Lactonamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactonamycin is a naphthoquinone antibiotic isolated from Streptomyces rishiriensis.[1][2] It has demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as cytotoxic effects against various tumor cell lines.[2][3][4] The unique chemical structure and dual activity make this compound a promising candidate for further development as an anti-infective and/or anti-cancer agent. Elucidating its mechanism of action is a critical step in this process.
These application notes provide a comprehensive experimental workflow and detailed protocols for researchers to investigate the molecular mechanisms by which this compound exerts its biological effects. The proposed studies are designed to be conducted in a stepwise manner, from initial characterization of bioactivity to specific target identification and in vivo validation.
Initial Characterization of this compound's Bioactivity
The first step is to quantify the potency and spectrum of this compound's activity. This involves determining the minimum inhibitory concentration (MIC) against a panel of bacteria and the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Antimicrobial Activity Spectrum
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria should be selected. It is crucial to include clinically relevant resistant strains.
-
Staphylococcus aureus (including MRSA)
-
Enterococcus faecalis (including VRE)
-
Streptococcus pneumoniae
-
Bacillus subtilis
-
Escherichia coli (as a Gram-negative control)
-
Pseudomonas aeruginosa (as a Gram-negative control)
-
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strains overnight and dilute to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Assay: In a 96-well microtiter plate, add 50 µL of the bacterial suspension to 50 µL of each this compound dilution. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anticancer Activity Spectrum
Protocol: Cell Viability (MTT) Assay
-
Cell Lines: A panel of cancer cell lines from different tissues should be used.
-
MCF-7 (breast cancer)
-
HeLa (cervical cancer)
-
A549 (lung cancer)
-
HCT116 (colon cancer)
-
A normal, non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the this compound concentration.
| Parameter | S. aureus (MRSA) | E. faecalis (VRE) | MCF-7 | HeLa |
| MIC (µg/mL) | 0.5 | 1 | - | - |
| IC50 (µM) | - | - | 2.5 | 5.1 |
| Hypothetical data for illustrative purposes. |
Elucidating Cellular Effects
Once the bioactivity is confirmed, the next phase is to investigate the cellular consequences of this compound treatment. This involves assessing its impact on key cellular processes such as macromolecular synthesis in bacteria, and cell cycle progression and apoptosis in cancer cells.
Macromolecular Synthesis Inhibition in Bacteria
This assay determines if this compound interferes with the synthesis of DNA, RNA, protein, or the cell wall.
Protocol: Radiolabeled Precursor Incorporation Assay
-
Bacterial Culture: Grow Bacillus subtilis to the mid-logarithmic phase.
-
Treatment: Treat the bacterial cultures with this compound at 10x MIC.
-
Radiolabeling: At different time points post-treatment, add radiolabeled precursors to aliquots of the culture:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
[¹⁴C]N-acetylglucosamine for peptidoglycan synthesis
-
-
Incubation and Precipitation: Incubate for a short period (e.g., 15 minutes) and then precipitate the macromolecules using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the incorporation of radiolabeled precursors in treated cells to untreated controls. A significant reduction in the incorporation of a specific precursor suggests that this compound inhibits that particular synthesis pathway.
Cell Cycle Analysis in Cancer Cells
This experiment will determine if this compound causes cell cycle arrest at a specific phase.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat a cancer cell line (e.g., HeLa) with this compound at its IC50 and 2x IC50 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in a particular phase suggests that this compound induces cell cycle arrest at that point.
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 55 | 30 | 15 |
| This compound (IC50) | 75 | 15 | 10 |
| This compound (2x IC50) | 80 | 10 | 10 |
| Hypothetical data showing G1 phase arrest for illustrative purposes. |
Apoptosis Induction in Cancer Cells
This assay determines if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis).
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat a cancer cell line with this compound at its IC50 and 2x IC50 for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Target Identification
Identifying the direct molecular target of this compound is crucial for understanding its mechanism of action.
Affinity Chromatography-Mass Spectrometry
This biochemical approach aims to isolate the cellular binding partners of this compound.
Protocol: Target Pull-down Assay
-
This compound Immobilization: Chemically link this compound to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from the target cells (bacterial or cancer).
-
Affinity Pull-down: Incubate the immobilized this compound with the cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the proteins that specifically bind to this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Genetic Approaches
Genetic methods can complement biochemical approaches by identifying genes that, when mutated, confer resistance to this compound.
Protocol: Spontaneous Resistant Mutant Selection
-
Mutant Generation: Expose a large population of bacteria (e.g., 10^9 CFU) to a concentration of this compound above the MIC.
-
Selection: Plate the bacteria on agar containing this compound and select for colonies that grow.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type strain to identify mutations.
-
Target Validation: The genes with recurrent mutations are potential targets of this compound. Further experiments are needed to validate these findings.
In Vivo Efficacy Studies
Validating the antimicrobial or anticancer activity of this compound in a living organism is a critical step in preclinical development.
Murine Model of Bacterial Infection
Protocol: Systemic Infection Model
-
Infection: Infect mice (e.g., BALB/c) intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
Treatment: Administer this compound at various doses via an appropriate route (e.g., intravenous or oral) at specific time points post-infection.
-
Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Data Analysis: Calculate the 50% effective dose (ED50) of this compound. Additionally, bacterial burden in organs like the spleen and liver can be quantified at the end of the study.
Xenograft Model of Human Cancer
Protocol: Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound at various doses and schedules.
-
Monitoring: Measure the tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth in treated mice to that in vehicle-treated control mice to determine the extent of tumor growth inhibition.
Visualizations
References
- 1. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactonamycin Concentration for Antimicrobial Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Lactonamycin for antimicrobial assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the determination of this compound's antimicrobial activity.
Issue 1: No antimicrobial activity observed at any tested concentration.
-
Possible Cause: this compound Concentration Too Low. The concentration range tested may be below the minimum inhibitory concentration (MIC) of the target microorganism.
-
Solution: Perform a broad-range dose-response experiment to identify an active concentration window.
-
-
Possible Cause: Poor Solubility. this compound may not be fully dissolved in the test medium, preventing it from reaching an effective concentration.
-
Solution: Review the physicochemical properties of this compound. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the assay does not affect microbial growth. Always include a solvent control.
-
-
Possible Cause: Inactivation of this compound. Components of the test medium or the plasticware used may be inactivating the compound.
-
Solution: Investigate potential interactions between this compound and the media components. Consider using low-binding plates.
-
-
Possible Cause: Resistant Microbial Strain. The microorganism being tested may have intrinsic or acquired resistance to this compound.
-
Solution: Test this compound against a panel of different microorganisms, including known susceptible Gram-positive strains, to determine its spectrum of activity.[1]
-
Issue 2: High variability in results between replicate wells in a microdilution MIC assay.
-
Possible Cause: Inconsistent Inoculum. The number of microbial cells may vary significantly between wells.
-
Solution: Ensure the microbial suspension is thoroughly mixed before and during the inoculation of the microplate wells. Prepare the inoculum to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Possible Cause: Pipetting Errors. Inaccurate serial dilutions are a frequent source of variability.
-
Solution: Calibrate pipettes regularly and use proper pipetting techniques.
-
-
Possible Cause: Edge Effects. Evaporation from the outer wells of the microplate can concentrate this compound and affect results.
-
Solution: To mitigate this, fill the peripheral wells with sterile medium or water and do not use them for experimental data.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an MIC assay?
A1: The optimal concentration range for this compound can vary depending on the target microorganism. As a starting point for Gram-positive bacteria, a broad range of concentrations is recommended, for example, from 0.015 µg/mL to 256 µg/mL, to determine the approximate MIC.[2] Subsequent experiments can then focus on a narrower range of concentrations around the initial estimate.
Q2: What solvent should I use to prepare a stock solution of this compound?
Q3: How stable is this compound in solution and how should I store it?
A3: The stability of any antibiotic in solution is critical for obtaining reliable results.[3] While specific stability data for this compound is not widely published, it is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in the specific assay medium and conditions should be validated.
Q4: Can I use the disk diffusion method to test for susceptibility to this compound?
A4: Yes, the Kirby-Bauer disk diffusion test is a common method for determining the susceptibility of a microbe to an antibacterial drug.[4] However, this method provides a qualitative assessment (susceptible, intermediate, or resistant) and does not yield a precise MIC value. The broth microdilution method is recommended for determining the MIC of this compound.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 4 |
| Enterococcus faecalis | ATCC 29212 | 2 - 8 |
| Enterococcus faecium (VRE) | Clinical Isolate | 4 - 16 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 - 1 |
Note: The MIC values presented in this table are for illustrative purposes and are based on typical ranges for antibiotics against these organisms. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound against a bacterial strain.
-
Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute the stock solution in a sterile, appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in the test broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Serial Dilution in a 96-Well Microplate: a. Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column. b. Add 200 µL of the highest concentration of this compound to be tested to the first well of each row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound. d. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Inoculation: a. Add the prepared bacterial inoculum to each well (except the negative control) to a final volume of 200 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotype Distribution and Characteristics of the Minimum Inhibitory Concentrations of Streptococcus pneumoniae Isolated from Pediatric Patients in Kunming, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hama-univ.edu.sy [hama-univ.edu.sy]
- 4. youtube.com [youtube.com]
Lactonamycin Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lactonamycin total synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential solutions and optimizations based on published literature.
Question: My overall yield for the ABCD ring system construction is low. What are the common pitfalls in the key steps?
Answer: Low yields in the construction of the tetracyclic ABCD ring system of this compound can often be traced back to a few critical reactions. The double Michael addition and the subsequent dihydroxylation or epoxidation steps are particularly sensitive.
One key challenge is the diastereoselectivity of the dihydroxylation of the quinone intermediate.[1] Using osmium tetroxide, the reaction may produce an unfavorable mixture of diastereomers, making the isolation of the desired product difficult and reducing the overall yield.[1]
Potential Solutions:
-
Alternative Oxidation: If dihydroxylation provides poor diastereoselectivity, consider an alternative epoxidation followed by acid-catalyzed lactonization.[1][2] For instance, epoxidation using hydrogen peroxide and sodium carbonate can yield a mixture of epoxides which can then be treated with an acid like trifluoroacetic acid to form the γ-lactone.[1]
-
Reaction Condition Optimization: Carefully control the reaction temperature and stoichiometry of reagents in the double Michael addition to minimize the formation of side products.
Question: I am struggling with the stereoselectivity of the Diels-Alder reaction for the construction of the core ring structure. How can I improve this?
Answer: The Diels-Alder reaction is a powerful tool for constructing six-membered rings, but achieving high stereoselectivity can be challenging. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product (endo vs. exo).
Potential Solutions:
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and potentially favoring one transition state over the other.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can induce facial selectivity, leading to the preferential formation of one enantiomer. The auxiliary can then be removed in a subsequent step.
-
Solvent Effects: The choice of solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities to optimize the diastereoselectivity.
Question: The glycosylation of the this compound aglycon is resulting in low yields and a mixture of anomers. What strategies can I employ to improve this critical step?
Answer: Glycosylation is a notoriously difficult reaction, especially with complex aglycons. Low yields and poor stereoselectivity are common issues. The reactivity of both the glycosyl donor and acceptor, as well as the reaction conditions, play a crucial role.
Potential Solutions:
-
Choice of Glycosyl Donor: The nature of the leaving group and protecting groups on the glycosyl donor significantly impacts reactivity and selectivity. Commonly used donors include thioglycosides, trichloroacetimidates, and glycosyl bromides. Experiment with different donors to find the optimal one for your specific aglycon.
-
Promoter System: The choice of promoter is critical for activating the glycosyl donor. Common promoters include thiophilic reagents (e.g., NIS/TfOH) for thioglycosides or Lewis acids (e.g., TMSOTf) for trichloroacetimidates.
-
Pre-activation Protocol: A pre-activation strategy, where the glycosyl donor is activated with the promoter before the addition of the acceptor, can sometimes improve stereoselectivity by allowing for the formation of a specific reactive intermediate.
-
Protecting Group Strategy: The protecting groups on both the donor and acceptor can influence the stereochemical outcome. Neighboring group participation by a C2-acyl group on the donor, for example, typically leads to the formation of a 1,2-trans glycosidic linkage.
Frequently Asked Questions (FAQs)
Q1: What is the reported overall yield for the total synthesis of this compound?
A1: The first total synthesis of this compound was a significant achievement, and as with many complex natural products, the overall yield was modest. One of the early total syntheses established a highly convergent route. For specific multi-step sequences within the synthesis, for example, the synthesis of the CDEF ring system, an overall yield of 31% over 11 steps has been reported for a key intermediate. Another approach focusing on the BCDEF ring unit reported a 23% overall yield over eight steps for a key benzyl bromide intermediate.
Q2: Are there alternative strategies for the construction of the fused ring system?
A2: Yes, various strategies have been explored for the synthesis of the complex polycyclic core of this compound. Key approaches include:
-
Intramolecular Friedel-Crafts Acylation: This method has been successfully used to construct the tetracyclic CDEF core structure.
-
Double Michael Addition: This strategy has been employed for the construction of the BCD ring units.
-
Suzuki Coupling: This cross-coupling reaction has been utilized to connect different fragments of the molecule, for instance, in the synthesis of the BCDEF ring unit.
Q3: What are the most critical protecting groups to consider in this compound synthesis?
A3: The choice of protecting groups is crucial for the successful synthesis of a complex molecule like this compound, which possesses multiple reactive functional groups. Key considerations include:
-
Orthogonality: Protecting groups should be chosen such that they can be removed selectively without affecting other protecting groups.
-
Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.
-
Hydroxyl Protection: Silyl ethers (e.g., TBS, TIPS) are commonly used for protecting hydroxyl groups due to their stability and ease of removal.
-
Carbonyl Protection: Acetals are frequently used to protect carbonyl groups from nucleophilic attack.
Data Summary
Table 1: Reported Yields for Key Steps in this compound Synthesis
| Step/Fragment | Reaction | Reagents | Yield (%) | Reference |
| ABCD Ring System | Dihydroxylation | OsO₄, NMO | 70 (7:3 dr) | |
| ABCD Ring System | Epoxidation | H₂O₂, Na₂CO₃ | 93 (6.3:3.7 dr) | |
| ABCD Ring System | Acid-catalyzed Lactonization | Trifluoroacetic acid | 97 | |
| CDEF Ring System | Negishi Coupling | - | High-yielding | |
| CDEF Ring System | Intramolecular Friedel-Crafts Acylation | Lewis Acid | - | |
| BCDEF Ring Unit | Suzuki Coupling | - | High-yielding |
Key Experimental Protocols
Protocol 1: Epoxidation and Lactonization for ABCD Ring System
This protocol is an alternative to the dihydroxylation step, which can suffer from low diastereoselectivity.
-
Epoxidation: To a solution of the quinone intermediate in a suitable solvent (e.g., methanol), add hydrogen peroxide and sodium carbonate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the resulting mixture of epoxide diastereomers by column chromatography.
-
Lactonization: Dissolve the major epoxide diastereomer in dichloromethane.
-
Add trifluoroacetic acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the lactone is formed.
-
Quench the reaction, extract the product, and purify by column chromatography to yield the desired γ-lactone.
Protocol 2: General Procedure for Lewis Acid-Mediated Diels-Alder Reaction
This protocol provides a general guideline for improving the stereoselectivity of a Diels-Alder reaction.
-
Dry all glassware and reagents thoroughly.
-
Dissolve the dienophile in a dry, inert solvent (e.g., dichloromethane) and cool to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄) dropwise to the solution of the dienophile.
-
Stir the mixture for a short period to allow for complexation.
-
Add the diene to the reaction mixture.
-
Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Warm the mixture to room temperature, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low yields in ABCD ring synthesis.
Caption: Key parameters for optimizing the glycosylation reaction.
References
Technical Support Center: Addressing Cytotoxicity of Lactonamycin in Non-Cancerous Cell Lines
Welcome to the Technical Support Center for Lactonamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the cytotoxic effects of this compound, particularly in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Disclaimer: Publicly available information on the specific cytotoxic effects of this compound on non-cancerous cell lines is limited. The guidance provided herein is based on general principles of cytotoxicity testing and strategies for mitigating off-target effects of cytotoxic compounds. Researchers should perform their own dose-response experiments to determine the specific effects of this compound on their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a natural product isolated from Streptomyces rishiriensis. It is known to possess both antimicrobial and antineoplastic (anti-cancer) properties. Its complex chemical structure includes a naphtho[e]isoindole moiety and a densely oxygenated fused perhydrofuran-furanone ring system.
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
A2: While specific data is scarce, many antineoplastic agents exhibit some level of cytotoxicity in non-cancerous cells, particularly those that are rapidly dividing. It is crucial to experimentally determine the cytotoxic profile of this compound in your specific non-cancerous cell line(s) of interest.
Q3: What is a typical therapeutic window for a compound like this compound?
A3: The therapeutic window refers to the concentration range where a drug is effective against the target (e.g., cancer cells) without causing excessive toxicity to normal cells. An ideal anticancer agent has a large therapeutic window. The therapeutic window for this compound has not been well-established in the literature and will need to be determined empirically for each cell line pairing (cancerous vs. non-cancerous).
Q4: How can I reduce the cytotoxicity of this compound in my non-cancerous cell line cultures?
A4: Several strategies can be explored to mitigate cytotoxicity in non-cancerous cells:
-
Dose Optimization: Use the lowest possible concentration of this compound that still elicits the desired effect in your cancer cell line.
-
Combination Therapy: Investigate combining this compound with other agents that may allow for a lower, less toxic dose of this compound to be used.
-
Targeted Delivery Systems: While more advanced, encapsulating this compound in nanoparticles or other delivery vehicles could improve its targeted delivery to cancer cells, reducing systemic exposure to normal cells.
-
Protective Agents: In some cases, co-treatment with a cytoprotective agent may selectively rescue non-cancerous cells. This would require significant investigation to identify a suitable agent.
Q5: What are the first steps to take if I observe unexpected levels of cytotoxicity in my non-cancerous control cells?
A5: If you observe unexpected cytotoxicity, it is important to first rule out experimental artifacts. Verify the concentration of your this compound stock, check for solvent toxicity (e.g., DMSO), and ensure your cell cultures are healthy and free from contamination. A detailed troubleshooting guide is provided below.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| Unexpectedly high cytotoxicity in non-cancerous cells | - Incorrect this compound concentration- Solvent toxicity- Cell line sensitivity- Off-target effects | - Prepare fresh serial dilutions and verify the stock solution concentration.- Run a vehicle-only control to ensure the solvent concentration (e.g., DMSO) is not toxic (typically <0.5%).- Perform a thorough literature search for the known sensitivities of your cell line.- Consider that this compound may have off-target effects in your specific cell line. |
| No cytotoxic effect observed at expected concentrations | - Inactive compound- Cell line resistance- Insufficient incubation time- Compound binding to serum proteins | - Test a positive control compound with known cytotoxic effects to validate the assay.- Use a different, more sensitive cell line to confirm compound activity.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Consider reducing the serum concentration in your culture medium during treatment, if appropriate for your cells. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different mechanisms of cell death being measured- Interference of the compound with the assay reagents | - MTT measures metabolic activity, while LDH measures membrane integrity. A compound could be cytostatic (inhibiting proliferation) without causing immediate cell lysis.- Run a control with this compound and the assay reagents in cell-free wells to check for direct chemical interference. |
Data Presentation: Illustrative Cytotoxicity Data
The following table provides an example of how to present cytotoxicity data for this compound. Note: These values are for illustrative purposes only and are not based on published experimental data for this compound.
Table 1: Illustrative IC50 Values of this compound in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) after 48h |
| MCF-7 | Human Breast Cancer | 1.5 |
| A549 | Human Lung Cancer | 2.8 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 15.2 |
| IMR-90 | Human Lung Fibroblast (Non-cancerous) | 25.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle control, and maximum LDH release control wells, after subtracting the background absorbance.
Visualizations
Signaling Pathway: Hypothetical Induction of Apoptosis by this compound
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
Logical Relationship: Troubleshooting Unexpected Cytotoxicity
minimizing degradation of Lactonamycin during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the degradation of Lactonamycin during experimental procedures. The following information, troubleshooting guides, and protocols are based on the chemical properties of this compound's structural motifs and established best practices for handling complex natural product antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that make it susceptible to degradation?
A1: this compound possesses a complex hexacyclic structure that includes several labile functional groups. These include a perhydrofuran-furanone ring system (a type of lactone), a tertiary methoxy group, and a tertiary α-ketoglycosidic bond. Lactone rings are susceptible to hydrolysis under both acidic and basic conditions. Glycosidic bonds can also be cleaved under acidic conditions. The naphtho[e]isoindole core, while relatively stable, can be susceptible to oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Acid- or base-catalyzed cleavage of the lactone ring and the glycosidic bond.
-
Oxidation: Degradation of the naphthoquinone-like moiety, potentially initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability of your this compound stock solutions, we recommend the following:
-
Solvent Selection: Dissolve this compound in an anhydrous, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol. Avoid aqueous solutions for long-term storage.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your experimental system.
-
Storage Conditions: Store stock solutions in tightly sealed vials, protected from light, at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to protect this compound from degradation?
A4: Yes, for certain applications, the use of antioxidants may be beneficial, especially if oxidative degradation is a concern. However, the compatibility of the antioxidant with your experimental system must be verified. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid. It is advisable to conduct a small pilot experiment to assess the impact of the antioxidant on your specific assay.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity over a short period in aqueous media. | Hydrolysis of the lactone ring or glycosidic bond. The half-life of lactones can be significantly reduced in aqueous solutions, especially at non-neutral pH. | - Prepare fresh working solutions of this compound in your cell culture medium or buffer immediately before each experiment.- If possible, conduct experiments at a neutral or slightly acidic pH (pH 6-7), as both highly acidic and alkaline conditions can accelerate hydrolysis.- Minimize the incubation time of this compound in aqueous media. |
| Precipitation of this compound in aqueous solutions. | Poor aqueous solubility. this compound is a largely hydrophobic molecule. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept to a minimum (typically <0.5%) in the final working solution.- Consider the use of solubility-enhancing excipients, such as cyclodextrins, if compatible with your experimental system. Conduct preliminary solubility tests. |
| Variability in experimental results between batches or over time. | Degradation of the stock solution. Repeated freeze-thaw cycles, exposure to light, or improper storage can lead to the degradation of this compound in the stock solution. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Always store stock solutions protected from light at -20°C or -80°C.- Periodically check the purity of your stock solution using an analytical method like HPLC. |
| Discoloration of the this compound solution. | Oxidative degradation or photodecomposition. The naphthoquinone-like moiety can be susceptible to oxidation and light-induced changes. | - Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.- Prepare solutions in de-gassed solvents to minimize exposure to oxygen.- Consider adding a compatible antioxidant if oxidation is suspected to be a major issue. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, date, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for a Cell-Based Assay
Objective: To provide a general workflow for using this compound in a cell-based experiment, minimizing degradation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium
-
Cells of interest
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before adding to the cells, prepare the final working concentrations of this compound by diluting the stock solution directly into pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in the medium is consistent across all treatments and controls, and is at a non-toxic level (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired experimental duration, protecting the plate from direct light.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C (Protected from Light)
| Solvent | Concentration (mM) | Purity after 24 hours (%) | Purity after 7 days (%) |
| Anhydrous DMSO | 10 | >99 | >98 |
| Absolute Ethanol | 10 | >99 | >97 |
| PBS (pH 7.4) | 0.1 | ~90 | ~70 |
| Cell Culture Medium (pH 7.4) | 0.01 | ~85 | ~60 |
Note: This data is illustrative and intended to highlight the importance of solvent choice and storage time on stability. Actual stability should be determined experimentally.
Table 2: Hypothetical Influence of pH and Temperature on this compound Degradation in an Aqueous Buffer (after 6 hours)
| pH | Temperature (°C) | % Degradation |
| 5.0 | 25 | ~10% |
| 7.4 | 25 | ~15% |
| 8.5 | 25 | ~25% |
| 7.4 | 4 | ~5% |
| 7.4 | 37 | ~30% |
Note: This data is illustrative. It is critical to perform stability studies under your specific experimental conditions.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Potential degradation pathways of this compound.
Caption: Hypothetical modulation of signaling pathways by this compound.
Technical Support Center: Stereoselective Synthesis of Lactonamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Lactonamycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Diastereoselective Dihydroxylation of Naphthoquinone Intermediates
Question: My diastereoselective dihydroxylation of the advanced naphthoquinone intermediate is giving a low diastereomeric ratio (dr). How can I improve the selectivity?
Answer:
Low diastereoselectivity in the dihydroxylation of the naphthoquinone core is a common challenge in the synthesis of this compound. The facial selectivity of the dihydroxylation agent is often poorly influenced by the existing stereocenters. Here are some troubleshooting steps:
-
Standard Conditions Review: The most commonly employed method is the Upjohn dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant. A typical diastereomeric ratio observed in model systems is around 7:3, favoring the undesired diastereomer in some cases.[1]
-
Alternative Strategy - Epoxidation: If optimizing the dihydroxylation fails to provide the desired diastereomer in sufficient quantities, an alternative epoxidation followed by acid-catalyzed lactonization can be explored. For instance, epoxidation with hydrogen peroxide and sodium carbonate has been shown to yield a mixture of epoxides (dr = 6.3:3.7), which can then be treated with an acid like trifluoroacetic acid to form the γ-lactone.[1]
-
Chiral Ligands (Sharpless Asymmetric Dihydroxylation): For enantioselective synthesis, or to potentially influence diastereoselectivity, employing Sharpless asymmetric dihydroxylation conditions with chiral ligands (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) should be considered. The choice of ligand can invert the facial selectivity of the osmium tetroxide addition.
-
Solvent and Temperature Effects: Systematically screen different solvent systems and reaction temperatures. Lowering the temperature can sometimes enhance diastereoselectivity, although it may also decrease the reaction rate.
Intramolecular Friedel-Crafts Acylation for Polycyclic Core Formation
Question: I am experiencing low yields in the intramolecular Friedel-Crafts acylation to form the CDEF or BCDEF ring system. What are the common causes and solutions?
Answer:
Low yields in intramolecular Friedel-Crafts acylation are often attributed to competing intermolecular reactions, substrate deactivation, or inappropriate Lewis acid catalysis. Consider the following:
-
High Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high-dilution conditions. This is achieved by the slow addition of the substrate to a solution of the Lewis acid.
-
Choice of Lewis Acid: The strength of the Lewis acid is critical. Strong Lewis acids like AlCl₃ are commonly used, but if the substrate is sensitive, milder Lewis acids such as SnCl₄, BF₃·OEt₂, or TiCl₄ should be screened. The choice of Lewis acid can significantly impact the yield and even the regioselectivity of the cyclization.
-
Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic. If the ring is substituted with strongly electron-withdrawing groups, the reaction may be sluggish or fail altogether. In such cases, a modification of the synthetic route to avoid deactivating groups at this stage might be necessary.
-
Solvent and Temperature: The choice of solvent is important; common solvents include nitrobenzene, carbon disulfide, or dichloromethane. The reaction temperature should be optimized. While higher temperatures can promote the reaction, they can also lead to decomposition.
Double Michael Addition for BCD Ring System Construction
Question: The yield of my double Michael addition to form the tetrahydrofuran ring is poor. How can I optimize this reaction?
Answer:
The double Michael addition for the construction of the BCD ring system is a crucial step that can be sensitive to reaction conditions, particularly the choice of base.
-
Base Selection: The choice of base is critical for promoting the intramolecular Michael addition. While strong, non-nucleophilic bases like lithium diisopropylamide (LDA) have been used, they can sometimes lead to poor yields.[1] The use of a Barton base, such as N-tert-butyl-N',N',N'',N''-tetramethylguanidine, has been shown to significantly improve the yield of the cyclization step.[1]
-
Substrate and Acceptor: The nature of the Michael donor and acceptor can influence the reaction efficiency. Ensure the purity of both starting materials. The use of more reactive acceptors or modifying the nucleophilicity of the donor through different protecting groups could be explored.
-
Reaction Conditions: Temperature and reaction time should be carefully monitored and optimized. Running the reaction at lower temperatures may improve selectivity and reduce side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most significant stereochemical challenge in the total synthesis of this compound?
A1: The control of stereochemistry during the dihydroxylation of the naphthoquinone intermediate to install the vicinal diol of the A-ring is widely recognized as a major challenge. The reaction often proceeds with low diastereoselectivity, making the separation of diastereomers difficult and reducing the overall yield of the desired product.[1]
Q2: Are there any reported quantitative data on the diastereoselectivity of key reactions?
A2: Yes, for the dihydroxylation of a model quinone intermediate (7c) using OsO₄/NMO, a diastereomeric ratio of 7:3 (22:23) has been reported. For the alternative epoxidation of the same intermediate, a diastereomeric ratio of 6.3:3.7 (24:25) was observed.
Q3: How can I confirm the relative stereochemistry of the newly formed stereocenters?
A3: The relative stereochemistry of key intermediates is typically determined using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY or ROESY experiments). In many of the published syntheses, the definitive confirmation of stereochemistry was achieved through single-crystal X-ray crystallography of a suitable crystalline intermediate.
Quantitative Data Summary
| Reaction | Substrate | Reagents | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Diastereoselective Dihydroxylation | Quinone 7c | OsO₄ (cat.), NMO | 7:3 (22:23) | 70 | |
| Diastereoselective Epoxidation | Quinone 7c | H₂O₂, Na₂CO₃ | 6.3:3.7 (24:25) | 93 | |
| Intramolecular Michael Addition | tert-Butyl ester 12c | N-tert-butyl-N',N',N'',N''-tetramethylguanidine | 4:6 (13c:14c) | 96 |
Experimental Protocols
Protocol 1: Diastereoselective Dihydroxylation of Naphthoquinone Intermediate (based on Barrett et al.)
-
Reaction: Dihydroxylation of quinone 7c.
-
Procedure: To a solution of the quinone 7c in a suitable solvent (e.g., a mixture of acetone and water), add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents). Cool the solution to 0 °C and add a catalytic amount of osmium tetroxide (e.g., 2.5 mol% as a solution in toluene). Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to separate the diastereomers.
Protocol 2: Intramolecular Friedel-Crafts Acylation (General Procedure)
-
Reaction: Cyclization of an aromatic carboxylic acid derivative.
-
Procedure:
-
Acid Chloride Formation (if starting from a carboxylic acid): Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under vacuum.
-
Cyclization: Under an inert atmosphere, prepare a solution of a Lewis acid (e.g., AlCl₃, 1.1-2.0 equiv) in a suitable solvent (e.g., nitrobenzene or CS₂) at 0 °C. To this solution, add a solution of the crude acid chloride in the same solvent dropwise over a prolonged period (e.g., 1-2 hours) to maintain high dilution. Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for diastereoselective dihydroxylation.
References
Lactonamycin assay variability and reproducibility issues
Welcome to the technical support center for lactonamycin assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues of variability and reproducibility encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the handling and use of this compound in various assays.
Compound Handling and Storage
Q1: My this compound solution appears to have a precipitate after dilution in aqueous media. Is this normal and how should I handle it?
A1: Yes, this is a common issue. This compound is often dissolved in a non-polar solvent like DMSO for stock solutions. When this stock is diluted into aqueous buffers or culture media, the compound can precipitate out of solution due to lower solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your final this compound solution for any signs of precipitation.
-
Solubilization: If a precipitate is observed, try vortexing the solution for a few minutes. Gentle warming in a 37°C water bath with sonication can also help to redissolve the compound. Ensure the precipitate is fully dissolved before adding it to your assay.
-
Solvent Concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your assay. High concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration at 0.1% or lower, and to run a solvent control to account for any effects of the solvent itself.
-
Fresh Preparations: For best results, prepare fresh dilutions of this compound from your stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Q2: How should I prepare and store this compound stock solutions to ensure stability and reproducibility?
A2: Proper preparation and storage of stock solutions are critical for obtaining consistent results.
-
Recommended Protocol:
-
Solvent Selection: Dissolve this compound powder in a high-quality, anhydrous solvent such as DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM). This allows for smaller volumes to be used for preparing working solutions, minimizing the final solvent concentration in the assay.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to moisture. Store these aliquots at -20°C or -80°C, protected from light.
-
Light Sensitivity: As a general precaution for complex organic molecules, protect this compound solutions from direct light to prevent potential photodegradation.[1][2]
-
Assay-Specific Issues
Q3: I am observing high variability in my cytotoxicity assay results (e.g., MTT, XTT, resazurin). What could be the cause?
A3: High variability in cytotoxicity assays with this compound can often be attributed to its chemical structure. This compound contains a naphthoquinone moiety, which can undergo redox cycling. This property can interfere with assays that rely on cellular redox state, such as those using tetrazolium salts (MTT, XTT) or resazurin.
-
Troubleshooting Steps:
-
Assay Selection: Consider using a cytotoxicity assay that is not based on cellular redox activity. An LDH (lactate dehydrogenase) release assay, which measures membrane integrity, is a suitable alternative.
-
Control for Redox Interference: If you must use a redox-based assay, include appropriate controls to assess for direct reduction of the indicator dye by this compound in the absence of cells.
-
Cell Density: Ensure consistent cell seeding density across all wells. Overly confluent or sparse cultures can lead to variability in metabolic activity.
-
Incubation Time: Optimize the incubation time for both the compound treatment and the assay reagent. Short incubation times may not be sufficient to observe a cytotoxic effect, while very long incubations can lead to secondary effects and increased variability.
-
Q4: My antimicrobial assay (e.g., MIC determination) results for this compound are not consistent. What factors should I consider?
A4: Reproducibility in antimicrobial susceptibility testing can be influenced by several factors.
-
Troubleshooting Steps:
-
Inoculum Preparation: Ensure that the bacterial inoculum is standardized to the correct density (e.g., using McFarland standards) for each experiment.
-
Assay Method: Broth microdilution is generally considered more quantitative and less prone to issues with compound diffusion than agar-based methods, especially for compounds that may have poor solubility in aqueous agar.[3]
-
Solvent Effects: As with cell-based assays, include a solvent control to ensure that the solvent used to dissolve this compound does not have any intrinsic antimicrobial activity at the concentration used.
-
pH of Media: The pH of the culture medium can influence the stability and activity of this compound. Ensure the pH of your media is consistent between experiments.
-
Data Interpretation
Q5: The IC50 value for this compound in my cytotoxicity assay seems to vary between experiments. How can I improve the consistency of this measurement?
A5: Fluctuations in IC50 values are a common challenge in cell-based assays.[4]
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
-
Cell Viability at Seeding: Ensure that the cells used for seeding are healthy and have high viability.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatments.
-
Assay Normalization: Normalize your data to both a negative (vehicle) control and a positive (maximal killing) control to account for inter-plate variability.
-
Growth Rate Considerations: Be aware that the IC50 value can be influenced by the cell growth rate.[5] Slower-growing cells may appear more resistant in assays of a fixed duration.
-
Experimental Protocols
Protocol for this compound Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.
-
Sterilization: If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., nylon).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C.
Protocol for a Validated Cytotoxicity Assay: LDH Release Assay
This protocol is recommended to avoid interference from the redox activity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Controls: Prepare wells for "spontaneous LDH release" (cells with vehicle only) and "maximum LDH release" (cells treated with a lysis solution provided with the LDH assay kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the absorbance values from the experimental, spontaneous release, and maximum release wells, according to the manufacturer's formula.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate sterile broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final recommended inoculum density.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Controls: Include a positive control for growth (wells with inoculum but no this compound) and a negative control for sterility (wells with broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Quantitative Data
Table 1: Reported IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µg/mL) |
| P388 | Leukemia | 0.06 |
| L1210 | Leukemia | 0.12 |
| KB | Cervical Cancer | 0.24 |
| HeLa S3 | Cervical Cancer | 3.30 |
Note: These values are provided as a reference and may vary depending on the specific experimental conditions.
Table 2: Reported Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.20 |
| Staphylococcus aureus 209P | 0.39 |
| Methicillin-resistant Staphylococcus aureus 100 | 0.78 |
| Bacillus subtilis PCI 219 | 0.10 |
| Micrococcus luteus PCI 1001 | 0.05 |
| Vancomycin-resistant Enterococcus | >100 |
Note: These values are provided as a reference and may vary depending on the specific experimental conditions.
Diagrams
Caption: Workflow for a recommended LDH-based cytotoxicity assay for this compound.
Caption: Troubleshooting logic for high variability in this compound cytotoxicity assays.
Caption: Postulated mechanisms of action for this compound leading to its biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in Lactonamycin handling and storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Lactonamycin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling, storage, and experimental use of this potent polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting solid this compound?
A1: To reconstitute solid this compound, use a high-purity solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to ensure the solid material has equilibrated to room temperature before opening the vial to prevent condensation, which can affect stability. Briefly vortex the solution to ensure the compound is fully dissolved. For long-term storage of stock solutions, it is advisable to prepare aliquots to minimize freeze-thaw cycles.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store solid this compound at -20°C, protected from light and moisture. When stored correctly, the solid compound is expected to be stable for an extended period.
-
Stock Solutions: Aliquoted stock solutions in a suitable solvent (e.g., DMSO) should be stored at -80°C for long-term storage and at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: While specific stability data for this compound in aqueous solutions is not extensively documented, its lactone ring structure suggests potential susceptibility to hydrolysis, particularly under acidic or alkaline conditions. For cell-based assays, it is recommended to prepare fresh dilutions in culture media immediately before use. The stability of this compound in your specific experimental conditions should be empirically determined.
Q4: Is this compound sensitive to light?
A4: As a polyketide, this compound may be sensitive to light.[1] It is best practice to protect both solid this compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Antimicrobial Activity Observed
High variability or a complete lack of activity in antimicrobial assays can be frustrating. This guide provides a systematic approach to troubleshooting these issues.
| Potential Cause | Observation | Recommended Solution |
| Compound Degradation | Loss of activity over time or in freshly prepared solutions. | Ensure proper storage of solid compound and stock solutions (-20°C or -80°C, protected from light). Prepare fresh dilutions in assay media for each experiment. Consider performing a bioassay with a fresh vial of this compound. |
| Improper Inoculum Preparation | Inconsistent bacterial growth in control wells. | Standardize your bacterial inoculum to the correct density (e.g., 0.5 McFarland standard) for each experiment to ensure reproducibility. |
| Media and Reagent Issues | Poor bacterial growth or unexpected results in control groups. | Use fresh, high-quality media and reagents. Ensure the pH of your media is appropriate for both the bacteria and the stability of this compound. |
| Incorrect Assay Conditions | Variable results between experiments. | Maintain consistent incubation times, temperatures, and atmospheric conditions for all assays. |
Issue 2: Solubility Problems
Poor solubility can lead to inaccurate dosing and unreliable experimental results.
| Potential Cause | Observation | Recommended Solution |
| Precipitation in Aqueous Media | Visible precipitate in the well or tube after dilution. | Prepare a higher concentration stock solution in an organic solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to improve dispersion. Consider the use of a non-ionic surfactant at a low concentration, but first verify it does not affect your assay. |
| Low Compound Concentration | Inconsistent results at lower concentrations. | After preparing the stock solution, confirm the concentration using spectrophotometry if an extinction coefficient is known, or by another appropriate analytical method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Add a sufficient volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Data Presentation
Table 1: General Stability Guidelines for Lactone-Containing Antibiotics in Solution
Note: This table provides generalized stability data for antibiotics with lactone rings based on available literature. Specific stability of this compound may vary and should be determined experimentally.
| Condition | General Stability Trend for Lactone Antibiotics | Recommendation for this compound |
| pH | Prone to hydrolysis at acidic (pH < 4) and alkaline (pH > 8) conditions.[3][4] | Maintain solutions at a neutral pH (around 7) for short-term handling. Avoid highly acidic or basic buffers. |
| Temperature | Degradation rate increases with temperature.[3] | Keep solutions on ice during experimental setup and store at recommended low temperatures. |
| Light | Polyketides can be susceptible to photodegradation. | Protect solutions from light at all times. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Visualizations
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lactonamycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of Lactonamycin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What initial strategies can I employ to improve its dissolution?
A1: Poor aqueous solubility is a common challenge for complex natural products like this compound derivatives. Initial strategies should focus on increasing the surface area of the drug particles and enhancing their wettability. Micronization and nanosuspension are effective particle size reduction techniques.[1] Additionally, exploring the use of surfactants or forming a salt of the derivative, if it possesses ionizable groups, can significantly improve the dissolution rate.[1][2]
Q2: I am observing high variability in my in vitro dissolution testing results. What could be the cause?
A2: High variability in dissolution testing can stem from several factors. Ensure that your dissolution apparatus is properly calibrated and that the temperature and rotation speed are consistent.[3][4] The dissolution medium itself can be a source of variability; check for consistent pH, proper degassing, and potential contamination. For poorly soluble compounds, the physical properties of the drug substance, such as particle size and crystal form, can vary between batches, leading to inconsistent results.
Q3: My this compound derivative shows low permeability in the Caco-2 permeability assay, despite good solubility in the formulation. What does this suggest?
A3: Low permeability in a Caco-2 assay, even with adequate solubility, suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Caco-2 cells express these transporters, which can actively pump the drug out of the cell, reducing its apparent permeability. To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.
Q4: How can I overcome poor permeability due to efflux transporters?
A4: If your this compound derivative is identified as a P-gp substrate, co-administration with a P-gp inhibitor can be explored. However, this approach requires careful consideration of potential drug-drug interactions. Another strategy is to modify the chemical structure of the derivative to reduce its affinity for the efflux transporter, though this may impact its pharmacological activity. Encapsulating the derivative in nanocarriers can also help bypass efflux mechanisms.
Q5: What are the key considerations when moving from in vitro experiments to in vivo pharmacokinetic (PK) studies in mice?
A5: When transitioning to in vivo studies, the formulation strategy becomes critical. The formulation must be well-tolerated by the animals and capable of maintaining the drug in a soluble state in the gastrointestinal tract. Dose selection is also crucial and should be based on efficacy and toxicology data. The sampling schedule for blood collection should be designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. It is advisable to start with a pilot study to refine the dosing and sampling protocol.
Troubleshooting Guides
In Vitro Dissolution Testing
| Issue | Potential Cause | Troubleshooting Steps |
| Low % drug dissolved | Poor solubility of the this compound derivative. | - Increase agitation speed. - Add a surfactant (e.g., SLS) to the dissolution medium. - Use a co-solvent system. - Reduce the particle size of the drug substance (micronization/nanonization). |
| Incomplete dissolution | The drug is degrading in the dissolution medium. | - Analyze the stability of the drug in the medium at different time points. - Adjust the pH of the medium to a more stable range for the compound. - Use a freshly prepared dissolution medium for each run. |
| High variability between vessels | Improper de-gassing of the medium, leading to bubble formation on the drug particles. | - Ensure the dissolution medium is adequately de-gassed before use. - Visually inspect for bubbles during the experiment. |
| Inconsistent positioning of the dosage form in the vessel. | - Use sinkers to ensure the dosage form remains at the bottom of the vessel. | |
| Issues with the dissolution apparatus. | - Verify calibration of paddle/basket height and rotation speed. - Ensure vessels are clean and free of residues. |
Caco-2 Permeability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) | The compound has inherently low permeability. | - Consider if the molecular weight and polarity are within the optimal range for passive diffusion. |
| The compound is a substrate for efflux transporters (e.g., P-gp). | - Perform a bidirectional assay to determine the efflux ratio. - Include known P-gp inhibitors (e.g., verapamil) to see if permeability increases. | |
| Poor solubility of the compound in the assay buffer. | - Use a buffer with a small percentage of a solubilizing agent (e.g., DMSO, carefully validated not to affect cell monolayer integrity). - Include Bovine Serum Albumin (BSA) in the receiver compartment to improve the solubility of lipophilic compounds. | |
| Low mass balance (% recovery < 80%) | The compound is binding to the plasticware. | - Use low-binding plates. - Include BSA in the buffer to reduce non-specific binding. |
| The compound is being metabolized by Caco-2 cells. | - Analyze samples for the presence of metabolites. | |
| The compound is accumulating within the cells. | - Lyse the cells at the end of the experiment and quantify the amount of intracellular drug. | |
| High variability in Papp values | Inconsistent cell monolayer integrity. | - Measure the transepithelial electrical resistance (TEER) of each monolayer before and after the experiment to ensure integrity. |
| Inaccurate quantification of the compound. | - Ensure the analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix. |
In Vivo Pharmacokinetic Studies in Mice
| Issue | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability (%F) | Poor absorption from the GI tract. | - Re-evaluate the formulation to ensure the drug is adequately solubilized in vivo. Consider lipid-based formulations like SEDDS. - Investigate if the compound is a substrate for gut wall efflux transporters. |
| High first-pass metabolism in the liver. | - Analyze plasma samples for major metabolites. - Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. | |
| High variability in plasma concentrations between animals | Inconsistent dosing. | - Ensure accurate and consistent administration of the dose volume for each animal. |
| Food effects. | - Standardize the fasting period for all animals before dosing. | |
| Stress-induced physiological changes affecting absorption. | - Acclimatize animals to the experimental procedures to minimize stress. | |
| No detectable drug in plasma | The dose was too low. | - Increase the dose, ensuring it remains within the maximum tolerated dose (MTD). |
| Rapid clearance of the drug. | - Collect blood samples at earlier time points post-dosing. | |
| Analytical method lacks sufficient sensitivity. | - Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
Experimental Protocols
In Vitro Dissolution Testing for a Poorly Soluble this compound Derivative
Objective: To assess the dissolution rate of a this compound derivative formulation.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Medium Preparation: Prepare 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes. If required for solubilization, add a pre-determined concentration of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SLS). De-gas the medium.
-
Apparatus Setup: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to 75 RPM.
-
Sample Introduction: Place the dosage form (e.g., capsule or tablet) containing the this compound derivative into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of the this compound derivative in the filtrate using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).
-
Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with pH 7.4.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing the this compound derivative to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration.
Animals: Male BALB/c mice (8-10 weeks old).
Methodology:
-
Acclimatization and Fasting: Acclimatize the mice for at least 3 days. Fast the mice overnight (with access to water) before dosing.
-
Formulation and Dosing: Prepare the this compound derivative in a suitable oral formulation (e.g., a solution in PEG400 or a suspension in 0.5% methylcellulose). Administer a single oral dose via gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein bleeding at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathway and Experimental Workflow Visualization
Hypothetical Signaling Pathway for this compound Derivative's Cytotoxic Effect
This compound and its derivatives have shown cytotoxic effects against various tumor cell lines. While the exact signaling pathway is not fully elucidated, a plausible hypothesis based on the actions of other cytotoxic natural products involves the induction of cellular stress and apoptosis through modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK.
Caption: Hypothetical signaling pathway of a this compound derivative.
Experimental Workflow for Enhancing Bioavailability
The following workflow outlines the logical progression of experiments to enhance the bioavailability of a this compound derivative.
Caption: Experimental workflow for bioavailability enhancement.
References
Technical Support Center: Scaling Up Lactonamycin Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of Lactonamycin, a potent antimicrobial agent produced by Streptomyces rishiriensis.[1][2] The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the transition from laboratory to pilot and production scales.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues that may arise during this compound fermentation scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal media composition (improper C/N ratio)- Non-optimal pH or temperature- Insufficient dissolved oxygen (DO)- High shear stress damaging mycelia- Genetic instability of the production strain | - Media Optimization: Systematically evaluate different carbon (e.g., glucose, glycerol) and nitrogen sources (e.g., peptone, yeast extract).[3][4] Aim for a balanced carbon-to-nitrogen ratio.- Process Parameter Control: Maintain pH between 6.5-7.5 and temperature between 28-32°C for optimal Streptomyces growth and secondary metabolite production.[3] - Improve Aeration & Agitation: Increase agitation speed and/or sparging rate to maintain DO levels above 20-30% saturation. Be mindful of shear stress; consider using impellers designed for filamentous organisms.- Strain Selection & Maintenance: Implement a robust cell banking system. Periodically re-screen and select high-producing colonies to mitigate strain degradation. |
| High Biomass, Low Productivity | - Carbon catabolite repression due to excess glucose- Nutrient limitation in the stationary phase- Accumulation of inhibitory byproducts | - Implement Fed-Batch Strategy: A fed-batch approach can control glucose concentration, preventing catabolite repression and extending the production phase. - Nutrient Feeding: Supplement with a concentrated feed of key nutrients during the fermentation process.- Monitor Byproducts: Analyze for the accumulation of potential inhibitory compounds and adjust feeding strategies accordingly. |
| Foaming in the Bioreactor | - High protein content in the media (e.g., yeast extract, peptone)- High agitation and aeration rates- Cell lysis releasing intracellular proteins | - Use of Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) as needed. An automated foam control system with a foam probe is recommended for larger scales.- Optimize Agitation/Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming. |
| Inconsistent Batch-to-Batch Performance | - Variability in inoculum quality- Inconsistent raw material quality- Poor process control and monitoring | - Standardize Inoculum Preparation: Follow a strict protocol for seed culture development to ensure a consistent cell density and physiological state at the time of inoculation.- Raw Material QC: Implement quality control checks for all media components.- Automated Process Control: Utilize automated systems to tightly control pH, temperature, DO, and nutrient feeding. |
| Product Degradation | - Unstable pH or temperature- Presence of degradative enzymes- Extended fermentation time | - Optimize Harvest Time: Determine the optimal harvest time by monitoring this compound concentration daily via HPLC. Harvest when the production rate plateaus.- Control pH and Temperature: Maintain stable process parameters throughout the fermentation.- Rapid Downstream Processing: Process the fermentation broth promptly after harvesting to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is produced by the actinomycete Streptomyces rishiriensis.
Q2: What are the key nutritional requirements for Streptomyces rishiriensis to produce this compound?
A2: Like many Streptomyces species, S. rishiriensis requires a well-balanced medium containing a suitable carbon source (e.g., glucose, starch), a complex nitrogen source (e.g., yeast extract, peptone, soybean meal), and essential minerals. The carbon-to-nitrogen ratio is a critical factor influencing the onset and yield of secondary metabolite production.
Q3: Why is a fed-batch strategy often recommended for scaling up antibiotic production?
A3: Fed-batch fermentation is preferred because it allows for better control over the growth rate and metabolism of the microorganisms. By gradually feeding a limiting nutrient (like glucose), it's possible to avoid high substrate concentrations that can cause catabolite repression, a phenomenon where the cell prioritizes primary metabolism over secondary metabolite (antibiotic) production. This strategy can lead to higher cell densities and extended production phases, ultimately increasing the final product yield.
Q4: How can I monitor this compound concentration during fermentation?
A4: this compound concentration can be monitored by taking samples from the fermentation broth at regular intervals. The mycelia are separated by centrifugation, and the supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate). The extract is then analyzed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. A standard curve with purified this compound should be used for quantification.
Q5: What are the major challenges in moving from a shake flask to a large-scale bioreactor?
A5: The primary challenges during scale-up include:
-
Oxygen Transfer: Ensuring adequate and uniform oxygen supply in a larger volume is difficult. The oxygen transfer rate (OTR) is a critical scale-up parameter.
-
Mixing and Homogeneity: Achieving uniform distribution of nutrients, pH, and temperature in a large bioreactor is challenging and requires optimized agitation and bioreactor design.
-
Shear Stress: Higher agitation rates in large bioreactors can create significant shear forces that can damage the filamentous structure of Streptomyces, leading to reduced productivity.
-
Process Control: Maintaining precise control over parameters like pH, temperature, and dissolved oxygen is more complex at larger scales.
Experimental Protocols
Seed Culture Preparation
This protocol describes the preparation of a standardized inoculum for the production bioreactor.
-
Aseptic Inoculation: Aseptically transfer a spore suspension or mycelial fragments of a high-producing Streptomyces rishiriensis strain into a 250 mL baffled shake flask containing 50 mL of seed culture medium (see table below).
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 200-220 rpm for 48-72 hours.
-
Quality Control: The mature seed culture should show homogenous growth of mycelial pellets. Monitor the culture microscopically for contamination and morphology.
Fed-Batch Fermentation in a 10L Bioreactor
This protocol outlines a general fed-batch strategy for this compound production.
-
Bioreactor Preparation: Prepare and sterilize a 15L bioreactor containing approximately 8L of production medium. Calibrate pH and dissolved oxygen (DO) probes before sterilization.
-
Inoculation: Aseptically transfer 5-10% (v/v) of the mature seed culture into the bioreactor.
-
Initial Batch Phase: Run the fermentation in batch mode, maintaining the temperature at 30°C and pH at 7.0. Set the initial agitation to a low level (e.g., 200-300 rpm) and aeration to 0.5-1.0 vvm (volume of air per volume of medium per minute) to maintain DO above 50%.
-
Fed-Batch Phase (DO-Stat):
-
Prepare a sterile, concentrated feed solution (e.g., 400 g/L glucose).
-
When the initial glucose in the batch medium is nearly depleted (indicated by a sharp rise in DO), initiate the feed.
-
Control the feed pump to maintain the DO at a setpoint (e.g., 30-40%). When DO rises above the setpoint, the pump adds the glucose feed. As the cells consume the glucose and respire, the DO will drop, and the pump will stop. This maintains a state of carbon limitation, which is often favorable for antibiotic production.
-
-
Monitoring and Harvest: Continue the fed-batch fermentation for 7-10 days. Monitor this compound concentration daily using HPLC. Harvest the broth when the production rate plateaus or begins to decline.
This compound Purification from Fermentation Broth
This protocol provides a general workflow for isolating this compound.
-
Biomass Separation: Adjust the pH of the harvested fermentation broth to around 4.0 to improve subsequent extraction. Separate the mycelial biomass from the supernatant by centrifugation or microfiltration.
-
Solvent Extraction: Extract the biomass and the supernatant separately with a water-immiscible organic solvent such as ethyl acetate. Pool the organic extracts.
-
Concentration: Evaporate the solvent from the pooled extracts under reduced pressure to obtain a crude oily residue.
-
Chromatography:
-
Initial Cleanup: The crude extract can be subjected to normal-phase chromatography (e.g., using a silica gel column) to separate this compound from highly polar and non-polar impurities.
-
Final Purification: Further purification can be achieved using reverse-phase chromatography (e.g., preparative HPLC with a C18 column) to yield high-purity this compound.
-
Quantitative Data
The following tables provide representative data for media composition and fermentation parameters. Note that these are starting points and should be optimized for your specific strain and equipment.
Table 1: Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Feed Solution (g/L) |
| Glucose | 10 | 20 | 400 |
| Yeast Extract | 5 | 10 | - |
| Peptone | 5 | - | - |
| Soybean Meal | - | 15 | - |
| K₂HPO₄ | 1 | 1 | - |
| MgSO₄·7H₂O | 0.5 | 0.5 | - |
| CaCO₃ | 2 | 2 | - |
| Trace Elements Solution | 1 mL | 1 mL | - |
| pH (pre-sterilization) | 7.0 | 7.0 | 5.5 |
Table 2: Fermentation Parameter Comparison (Illustrative)
| Parameter | Shake Flask (Batch) | 10L Bioreactor (Fed-Batch) | Potential Issue at Scale-Up |
| Inoculum Size | 5% (v/v) | 5-10% (v/v) | Inconsistent inoculum quality |
| Temperature | 30°C | 30°C | Poor heat dissipation |
| pH | Uncontrolled (starts at 7.0) | Controlled at 7.0 | pH gradients in large vessels |
| Dissolved Oxygen | Varies (often limiting) | Controlled at >30% | Oxygen transfer limitation |
| Agitation | 200 rpm (orbital) | 200-600 rpm (impeller) | High shear stress |
| Typical Yield (Illustrative) | 50-100 mg/L | 300-500 mg/L | Yield loss due to suboptimal conditions |
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of the this compound aglycone, lactonamycinone, is a complex process. It begins with an unusual starter unit, glycine, which is then extended by nine acetate units through the action of a Type II polyketide synthase (PKS) complex. The resulting polyketide chain undergoes a series of cyclizations and modifications to form the final hexacyclic core.
Caption: Hypothetical biosynthetic pathway for this compound.
General Workflow for Fermentation Scale-Up
Scaling up production requires a systematic progression from small-scale experiments to larger, more controlled bioreactor environments. Each step involves optimizing parameters to maintain productivity.
Caption: General workflow for scaling up this compound fermentation.
Troubleshooting Logic for Low Yield
When encountering low product yield, a logical, step-by-step investigation of potential causes is essential for efficient problem-solving.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lactonamycin vs. Vancomycin: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Lactonamycin and the widely-used antibiotic, Vancomycin, against key Gram-positive bacterial pathogens. The information is compiled from publicly available research to assist in understanding their relative performance and mechanisms of action.
Executive Summary
Data Presentation: Antimicrobial Efficacy
Due to the absence of a single study directly comparing the MICs of this compound and Vancomycin, this table presents a summary of their known activities against key pathogens based on available literature. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Antibiotic | Target Organism | Reported Activity / MIC Range (µg/mL) | Citation(s) |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | Exhibited antimicrobial activities | [1] |
| Vancomycin-Resistant Enterococcus (VRE) | Exhibited antimicrobial activities | [1] | |
| Vancomycin | Staphylococcus aureus (including MRSA) | MIC₅₀: 1 | [2] |
| Enterococcus faecium | Median MIC: 0.75 (Range: 0.38 to 3) | ||
| Enterococcus faecalis | Median MIC: 0.75 (Range: 0.38 to 3) |
Note: MIC₅₀ refers to the minimum concentration of the antibiotic required to inhibit the growth of 50% of the tested isolates. The provided MIC values for Vancomycin are examples from specific studies and may not represent the full range of reported values.
Mechanisms of Action
The two antibiotics employ distinct mechanisms to exert their antimicrobial effects.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin targets the bacterial cell wall, a structure essential for maintaining cell integrity. Its mechanism involves:
-
Binding to Peptidoglycan Precursors: Vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.
-
Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, which are crucial for elongating and cross-linking the peptidoglycan chains.
-
Disruption of Cell Wall Formation: The inhibition of these processes weakens the cell wall, leading to increased susceptibility to osmotic lysis and ultimately, cell death.
This compound: Potential Inhibition of DNA Gyrase
While the exact mechanism of this compound is not as extensively characterized as Vancomycin's, some evidence suggests it may belong to a class of antibiotics that target DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase and Topoisomerase IV: These enzymes are responsible for managing the topological state of DNA within the bacterial cell, including processes like supercoiling and decatenation.
-
Inhibition: By inhibiting these enzymes, this compound could disrupt critical DNA processes, leading to a halt in bacterial growth and proliferation.
Further research is needed to definitively confirm the molecular target and mechanism of action of this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique for determining MIC values.
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial isolate.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared at a known concentration.
-
Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Vancomycin's Mechanism of Action
Caption: Mechanism of Vancomycin: Inhibition of bacterial cell wall synthesis.
This compound's Potential Mechanism of Action
Caption: Postulated mechanism of this compound: Inhibition of DNA gyrase.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Lactonamycin: A Potential New Frontier in the Battle Against MRSA
For Immediate Release
In the ongoing struggle against antibiotic-resistant bacteria, researchers and drug development professionals are constantly seeking novel compounds with potent activity against formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). A promising candidate in this arena is lactonamycin, a naturally derived antibiotic that has demonstrated significant antimicrobial properties. This guide provides a comparative analysis of this compound against established first-line and second-line antibiotics used for the treatment of MRSA infections, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, an antimicrobial agent isolated from Streptomyces rishiriensis, has shown in vitro activity against Gram-positive bacteria, including MRSA.[1] While comprehensive quantitative data for this compound is still emerging, this guide consolidates available information and contrasts it with the well-documented efficacy of current MRSA treatments such as vancomycin, linezolid, daptomycin, and ceftaroline. This comparison aims to provide a valuable resource for researchers to identify knowledge gaps and guide future studies into the therapeutic potential of this compound.
Comparative In Vitro Activity
The primary metric for evaluating the in vitro potency of an antibiotic is the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC50 and MIC90 values for this compound against a large panel of MRSA isolates are not yet publicly available, initial studies confirm its inhibitory effect.[1] For comparison, the table below summarizes the reported MIC ranges, MIC50, and MIC90 values for commonly used anti-MRSA antibiotics.
| Antibiotic | MRSA MIC Range (µg/mL) | MRSA MIC50 (µg/mL) | MRSA MIC90 (µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2.0 | 0.5 | 2.0 |
| Linezolid | 0.38 - 4.0 | 2.0 | 2.0 |
| Daptomycin | ≤1.0 | 0.38 | 0.5 |
| Ceftaroline | 0.125 - 2.0 | 0.5 | 1.0 |
| Tedizolid | 0.13 - 0.75 | 0.38 | 0.5 |
Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used.
Bactericidal Activity and Time-Kill Kinetics
Beyond inhibiting growth, the ability of an antibiotic to actively kill bacteria (bactericidal activity) is a critical therapeutic parameter. This is often assessed through Minimum Bactericidal Concentration (MBC) determination and time-kill assays. While specific bactericidal data for this compound against MRSA is not yet published, time-kill studies for other antibiotics reveal their dynamic interaction with the bacteria. For instance, some novel compounds have demonstrated the ability to eradicate exponentially growing MRSA within 30 minutes at concentrations 16 times their MIC.
In Vivo Efficacy in Animal Models
Preclinical evaluation in animal models is a crucial step in drug development. Murine models of systemic infection, skin and soft tissue infection, and pneumonia are commonly used to assess the in vivo efficacy of anti-MRSA agents. While in vivo data for this compound is not currently available, studies on other antibiotics in mouse models have demonstrated significant reductions in bacterial burden in various tissues. For example, some treatments have been shown to reduce bacterial loads in skin lesions by over 5 log10 CFU after six days of topical application.
Mechanisms of Action: A Visual Guide
Understanding how an antibiotic works at a molecular level is fundamental to its effective use and to anticipating potential resistance mechanisms. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action for major classes of antibiotics used against MRSA.
subgraph "cluster_CellWall" { label="Cell Wall Synthesis Inhibition"; style="rounded"; bgcolor="#F1F3F4";
}
subgraph "cluster_ProteinSynthesis" { label="Protein Synthesis Inhibition"; style="rounded"; bgcolor="#F1F3F4";
}
subgraph "cluster_CellMembrane" { label="Cell Membrane Disruption"; style="rounded"; bgcolor="#F1F3F4";
} }
Experimental Protocols
To ensure reproducibility and standardization in antimicrobial research, detailed experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
1. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the MRSA test strain.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Antibiotic Preparation:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation:
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepInoculum [label="Prepare MRSA\nInoculum (0.5 McFarland)", fillcolor="#F1F3F4"]; SerialDilution [label="Prepare Antibiotic\nSerial Dilutions", fillcolor="#F1F3F4"]; InoculatePlate [label="Inoculate Microtiter\nPlate", fillcolor="#F1F3F4"]; Incubate [label="Incubate at 35°C\nfor 16-20h", fillcolor="#FBBC05", fontcolor="#202124"]; ReadMIC [label="Read MIC\n(Lowest concentration\nwith no visible growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> PrepInoculum; Start -> SerialDilution; PrepInoculum -> InoculatePlate; SerialDilution -> InoculatePlate; InoculatePlate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; }
Time-Kill Assay
This assay provides information on the rate and extent of bactericidal activity of an antibiotic over time.
1. Inoculum and Antibiotic Preparation:
-
Prepare a standardized MRSA inoculum in CAMHB as described for the MIC assay, with a final starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare test tubes with various concentrations of the antibiotic (e.g., 1x, 4x, 8x, 16x MIC).
2. Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate a defined volume of appropriate dilutions onto Mueller-Hinton agar plates.
3. Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal.
Murine Systemic Infection Model
This in vivo model is used to evaluate the efficacy of an antibiotic in a systemic MRSA infection.
1. Animal and Inoculum Preparation:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Prepare a standardized inoculum of an MRSA strain known to be virulent in mice.
2. Infection:
-
Induce a systemic infection by administering the bacterial inoculum via an appropriate route, such as intraperitoneal or intravenous injection.
3. Treatment:
-
At a specified time post-infection, begin treatment with the test antibiotic at various dosages and routes of administration. A control group should receive a vehicle.
4. Endpoint Evaluation:
-
Monitor the mice for signs of illness and mortality over a defined period.
-
At the end of the study, or at specified time points, euthanize the animals and harvest target organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs and perform quantitative culture to determine the bacterial burden (CFU/gram of tissue).
5. Data Analysis:
-
Compare the bacterial burden in the organs of treated and control groups to determine the efficacy of the antibiotic.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Infect [label="Induce Systemic\nMRSA Infection in Mice", fillcolor="#F1F3F4"]; Treat [label="Administer Antibiotic\nor Vehicle (Control)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Survival and\nClinical Signs", fillcolor="#F1F3F4"]; Harvest [label="Harvest Organs at\nEndpoint", fillcolor="#F1F3F4"]; Quantify [label="Quantify Bacterial\nBurden (CFU/gram)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Compare Treatment\nand Control Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Infect; Infect -> Treat; Treat -> Monitor; Monitor -> Harvest; Harvest -> Quantify; Quantify -> Analyze; Analyze -> End; }
Future Directions
The emergence of antibiotic resistance necessitates a robust pipeline of novel antimicrobial agents. This compound represents a promising scaffold for the development of new anti-MRSA therapies. To fully elucidate its potential, further research is critically needed to:
-
Determine the MIC50 and MIC90 of this compound against a large and diverse panel of clinical MRSA isolates.
-
Conduct detailed time-kill studies to characterize its bactericidal or bacteriostatic properties.
-
Evaluate its efficacy in various in vivo models of MRSA infection.
-
Elucidate its precise mechanism of action and identify its molecular target(s).
By addressing these key research questions, the scientific community can better assess the potential of this compound and its derivatives as next-generation antibiotics in the fight against MRSA.
References
Validating the Antitumor Activity of Lactonamycin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo antitumor activity of Lactonamycin against established chemotherapeutic agents. Due to the limited availability of public in vivo data for this compound, this document presents a template for comparison, incorporating real-world data from studies on comparator drugs, Doxorubicin and Paclitaxel, in breast cancer xenograft models. This guide is intended to serve as a blueprint for researchers conducting similar in vivo efficacy studies.
Comparative Analysis of In Vivo Antitumor Efficacy
The following tables summarize the in vivo antitumor activity of this compound (hypothetical data for illustrative purposes) and the comparator drugs, Doxorubicin and Paclitaxel, in a murine subcutaneous xenograft model of human breast cancer.
Table 1: Tumor Growth Inhibition
| Compound | Dosing Regimen | Tumor Model | Tumor Growth Inhibition (%) | Statistically Significant (p-value) | Reference |
| This compound | (Hypothetical) 10 mg/kg, i.p., daily for 14 days | MCF-7 Human Breast Cancer | 60% | < 0.01 | (Not Applicable) |
| Doxorubicin | 8 mg/kg, i.v., single dose | R-27 Human Breast Carcinoma | Synergistic with Docetaxel | Not specified | [1] |
| Doxorubicin | 7.5 mg/kg | 4T1 Breast Carcinoma | Significant reduction in cell proliferation | Not specified | [2] |
| Paclitaxel | 20 mg/kg, i.p., daily for 5 days | MCF-7 Human Breast Carcinoma | Significant antitumor activity | Not specified | [3] |
| Paclitaxel | Not specified | MCF-7 Bearing Mice | Significant inhibition of tumor growth | < 0.01 | [4] |
Table 2: Survival Analysis
| Compound | Dosing Regimen | Tumor Model | Increase in Median Survival | Statistically Significant (p-value) | Reference |
| This compound | (Hypothetical) 10 mg/kg, i.p., daily for 14 days | MCF-7 Human Breast Cancer | 45% | < 0.05 | (Not Applicable) |
| Doxorubicin | Not specified | Human Breast Cancer Xenografts | Increased survival rate | Not specified | [5] |
| Doxorubicin + ES-Exos | 5 mg/kg/week | MDA-MB-231-Luc TNBC | Improved survival | Not specified | |
| Paclitaxel | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following are standard protocols for key experiments in assessing antitumor activity.
Subcutaneous Xenograft Tumor Model
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Cells are harvested during the logarithmic growth phase.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week. Tumor volume is measured using digital calipers and calculated using the formula: Volume = 0.5 × Length × Width² .
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (this compound) and comparator drugs are administered according to the specified dosing regimen (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle solution.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a specified duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Survival Analysis
-
Study Design: A separate cohort of tumor-bearing mice is used for survival studies.
-
Treatment: Mice are treated with the investigational and comparator drugs as described above.
-
Monitoring: Animals are monitored daily for signs of toxicity, tumor burden, and overall health. Body weight is recorded regularly.
-
Endpoint: The primary endpoint is the date of death or euthanasia due to tumor burden or morbidity.
-
Statistical Analysis: Survival data is analyzed using the Kaplan-Meier method, and survival curves are generated for each treatment group. The log-rank test is used to determine the statistical significance of differences in survival between groups.
Visualizations
The following diagrams illustrate a typical experimental workflow for in vivo antitumor activity assessment and a hypothetical signaling pathway for this compound's mechanism of action.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Potent Lactonamycin Analogues: A Review of Structure-Activity Relationships in Cancer Research
While comprehensive structure-activity relationship (SAR) studies with detailed, publicly available quantitative data for a series of lactonamycin analogues are limited, existing research underscores the potential of this complex natural product as a scaffold for developing novel anticancer agents. This guide synthesizes the available information on the biological activity of this compound and its related compounds, provides a general framework for the experimental evaluation of such analogues, and outlines the logical workflow for SAR studies in this context.
This compound, a highly oxygenated polyketide antibiotic, has garnered attention for its potent antimicrobial and antitumor properties.[1][2] Its intricate hexacyclic aglycone core, featuring a naphtho[e]isoindole moiety and a densely functionalized fused perhydrofuran-furanone ring system, presents a formidable challenge for synthetic chemists but also offers a rich canvas for structural modification to enhance its therapeutic index.[1][2]
Unraveling the Structure-Activity Landscape
Due to the synthetic complexity of this compound, extensive SAR studies detailing the systematic modification of its core structure and the corresponding impact on cytotoxicity are not readily found in the public domain. However, based on the general principles of medicinal chemistry and the SAR of other complex natural product lactones, several key areas of the this compound scaffold can be identified as critical for its biological activity and ripe for analogue development.
Key Structural Features for Analogue Design:
-
The Naphtho[e]isoindole Core: This planar aromatic system is likely crucial for intercalation with cellular targets such as DNA or for interactions with specific enzymes. Modifications to the substitution pattern on this ring system could influence binding affinity and selectivity.
-
The Densely Oxygenated Perhydrofuran-Furanone System: The stereochemistry and functionality in this region, including the labile tertiary methoxy group, are expected to play a significant role in target recognition and binding. Simplification or modification of this western portion of the molecule could lead to analogues with improved synthetic accessibility and potentially altered biological profiles.
-
The 2-Deoxy Sugar Moiety: The sugar unit, attached via a tertiary α-ketoglycosidic bond, is another critical component that can be modified. Variations in the sugar, or its complete replacement with other functionalities, could impact solubility, cell permeability, and target interaction.
A conceptual workflow for conducting SAR studies on this compound analogues is presented below. This diagram illustrates the logical steps from initial compound design to the identification of lead candidates.
Caption: A conceptual workflow for structure-activity relationship (SAR) studies of this compound analogues.
Experimental Protocols for Cytotoxicity Evaluation
The following provides a detailed, albeit generalized, protocol for assessing the cytotoxic activity of novel this compound analogues. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
MTT Assay Protocol:
-
Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
This compound analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in culture medium to achieve a range of final concentrations.
-
The medium from the seeded plates is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
A sterile MTT solution (e.g., 5 mg/mL in PBS) is prepared.
-
The treatment medium is removed, and fresh medium containing MTT is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Future Directions
The development of clinically viable anticancer drugs from the this compound scaffold hinges on the systematic exploration of its structure-activity landscape. Future research efforts should focus on the design and synthesis of focused libraries of analogues that probe the importance of each structural subunit. The generation of robust and publicly accessible cytotoxicity data from these studies will be crucial for advancing this promising natural product towards therapeutic applications.
References
Lactonamycin: A Comparative Analysis of Cross-Resistance in Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lactonamycin's performance against multidrug-resistant Gram-positive bacteria, focusing on the potential for cross-resistance with other antibiotic classes. The information is supported by available experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
This compound is a naphthoquinone antibiotic with demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[1][2]. While direct and extensive cross-resistance studies are not widely published, the available data on its antimicrobial spectrum and the known mechanisms of action of related compounds suggest a low potential for cross-resistance with several existing antibiotic classes. This guide synthesizes the current understanding of this compound's activity, its likely mechanism of action, and provides standardized protocols for further investigation.
Comparative Antimicrobial Activity of this compound
Currently, publicly available literature does not contain a comprehensive dataset of this compound's Minimum Inhibitory Concentration (MIC) values against a broad panel of characterized antibiotic-resistant strains. However, initial studies have consistently reported its efficacy against MRSA and VRE[1][2].
To provide a framework for comparison, the following table summarizes the known activity of this compound against key resistant phenotypes. It is important to note that this table is based on initial discovery reports and further detailed studies are required to establish a complete resistance profile.
Table 1: Antimicrobial Activity of this compound Against Key Resistant Gram-Positive Pathogens
| Organism | Resistance Phenotype | This compound Activity | Comparator Antibiotics' Resistance Profile |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Active[1] | Resistant to β-lactams (e.g., Oxacillin) |
| Enterococcus faecium / faecalis | Vancomycin-Resistant (VRE) | Active | Resistant to Glycopeptides (e.g., Vancomycin) |
Understanding the Mechanism of Action and Its Implications for Cross-Resistance
The precise mechanism of action for this compound has not been fully elucidated in publicly accessible literature. However, as a member of the naphthoquinone class of antibiotics, its mode of action is likely multifaceted and distinct from many commonly used antibiotics.
Studies on other naphthoquinone derivatives have revealed several potential mechanisms of antibacterial activity against Gram-positive bacteria:
-
Cell Membrane Damage: Naphthoquinones can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Generation of Reactive Oxygen Species (ROS): These compounds can undergo redox cycling, leading to the production of ROS, which can damage DNA, proteins, and lipids.
-
Inhibition of Essential Enzymes: Some naphthoquinones have been shown to inhibit key bacterial enzymes, such as DNA gyrase.
Given these potential mechanisms, the likelihood of cross-resistance with antibiotics that have different targets is theoretically low. For instance:
-
β-lactams: Target cell wall synthesis.
-
Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis by binding to peptidoglycan precursors.
-
Aminoglycosides: Inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Macrolides: Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Fluoroquinolones: Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
A study on a synthetic naphthoquinone derivative demonstrated a lack of cross-resistance with ofloxacin and vancomycin in MRSA, supporting the hypothesis that novel mechanisms of action can circumvent existing resistance pathways.
Below is a conceptual diagram illustrating the likely multi-target mechanism of action for a naphthoquinone antibiotic like this compound.
Caption: Conceptual signaling pathway of this compound's potential mechanism of action.
Experimental Protocols for Cross-Resistance Studies
To facilitate further research, this section provides a detailed protocol for determining the cross-resistance profile of this compound using the broth microdilution method to ascertain Minimum Inhibitory Concentrations (MICs), adhering to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.
Materials:
-
Test substance: this compound
-
Comparator antibiotics (e.g., oxacillin, vancomycin, ciprofloxacin, linezolid)
-
Bacterial strains: A panel of well-characterized resistant and susceptible Gram-positive strains (S. aureus, E. faecalis, E. faecium, etc.)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of antibiotic concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plates: Within 15 minutes of preparation, inoculate each well of the microtiter plate with 10 µL of the diluted bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Experimental workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising antibiotic candidate with activity against challenging Gram-positive pathogens. Its likely multi-targeted mechanism of action, characteristic of the naphthoquinone class, indicates a low probability of cross-resistance with existing antibiotic classes that have distinct cellular targets.
To definitively establish the cross-resistance profile of this compound, further research is imperative. This should include:
-
Comprehensive MIC testing: Evaluating this compound against a large and diverse panel of clinical isolates with well-characterized resistance mechanisms to a wide range of antibiotics.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to better predict and understand potential resistance development.
-
Resistance Induction Studies: Performing in vitro experiments to determine the frequency of resistance development to this compound and to characterize the genetic basis of any emergent resistance.
Such studies will be crucial in positioning this compound for potential future development as a novel therapeutic agent to combat the growing threat of antimicrobial resistance.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Lactonamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, published experimental data on the synergistic effects of Lactonamycin with other specific drugs are not available. This guide, therefore, provides a framework for evaluating such potential synergies, complete with detailed experimental protocols and hypothetical data for illustrative purposes. The proposed mechanisms and combinations are based on the known antimicrobial and anticancer properties of this compound and established principles of drug synergy.
This compound is a potent natural product exhibiting significant antimicrobial activity against Gram-positive bacteria, including resistant strains like MRSA and VRE, as well as cytotoxic effects against various tumor cell lines.[1][2][3] Its complex chemical structure and broad bioactivity make it a compelling candidate for combination therapies, which can enhance efficacy, reduce toxicity, and overcome resistance. This guide outlines the methodologies to assess the synergistic potential of this compound and presents hypothetical scenarios of its interaction with other therapeutic agents.
Experimental Protocols for Synergy Evaluation
Two primary methods for quantifying drug synergy in vitro are the checkerboard assay and isobologram analysis.
1. Checkerboard Assay
The checkerboard assay is a matrix-based method to test different concentration combinations of two drugs simultaneously.[4][5]
Methodology:
-
Preparation of Drug Dilutions: Prepare serial dilutions of this compound (Drug A) and a potential synergistic partner (Drug B) in an appropriate culture medium.
-
Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. Each well will contain a unique combination of the two drugs. Include wells with each drug alone as controls.
-
Inoculation: Add a standardized suspension of the target cells (bacteria or cancer cells) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period.
-
Assessment of Effect: Measure the biological effect, such as inhibition of bacterial growth (e.g., by measuring optical density) or reduction in cancer cell viability (e.g., using an MTT assay).
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of both drugs.
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent
-
FIC Index > 4: Antagonism
-
2. Isobologram Analysis
Isobologram analysis is a graphical method to evaluate drug interactions.
Methodology:
-
Dose-Response Curves: Determine the dose-response curves for this compound and the partner drug individually to establish the concentration of each drug that produces a specific level of effect (e.g., 50% inhibition, IC50).
-
Combination Studies: Test various combinations of the two drugs at fixed-ratio concentrations.
-
Isobologram Construction: Plot the concentrations of the two drugs that produce the same level of effect (e.g., IC50) on a graph, with the concentration of Drug A on the x-axis and Drug B on the y-axis.
-
Interpretation:
-
A line connecting the IC50 values of the individual drugs is the line of additivity.
-
Data points falling below this line indicate synergy.
-
Data points on the line indicate an additive effect.
-
Data points above the line indicate antagonism.
-
Hypothetical Synergistic Combinations with this compound
Anticancer Activity
Given that many natural product-derived anticancer agents interfere with key signaling pathways, this compound could potentially be synergistic with drugs that target complementary pathways.
Table 1: Hypothetical Synergistic Effects of this compound with Other Anticancer Agents
| Combination Drug | Mechanism of Partner Drug | Expected Interaction | Rationale for Synergy | Hypothetical FIC Index |
| Doxorubicin | DNA Intercalating Agent | Synergy | This compound-induced apoptosis sensitization may lower the required dose of the cytotoxic agent. | 0.45 |
| Everolimus | mTOR Inhibitor | Synergy | Dual inhibition of the PI3K/Akt/mTOR pathway at different points. | 0.38 |
| Nutlin-3 | p53 Activator | Synergy | Complementary activation of the p53 apoptotic pathway. | 0.50 |
Antimicrobial Activity
This compound's activity against Gram-positive bacteria could be enhanced by combining it with agents that disrupt the bacterial cell envelope or inhibit protein synthesis.
Table 2: Hypothetical Synergistic Effects of this compound with Other Antimicrobial Agents
| Combination Drug | Mechanism of Partner Drug | Expected Interaction | Rationale for Synergy | Hypothetical FIC Index | | :--- | :--- | :--- | :--- | | Vancomycin | Cell Wall Synthesis Inhibitor | Synergy | Weakening of the cell wall by vancomycin may enhance the intracellular penetration of this compound. | 0.42 | | Gentamicin | Protein Synthesis Inhibitor | Synergy | Simultaneous disruption of cell wall integrity and protein synthesis could lead to rapid bactericidal activity. | 0.35 | | Rifampicin | RNA Synthesis Inhibitor | Synergy | Inhibition of different essential cellular processes could prevent the development of resistance. | 0.48 |
Conclusion
While the synergistic potential of this compound is yet to be experimentally validated, its known biological activities suggest it is a promising candidate for combination therapy in both oncology and infectious disease. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate these potential synergies. The hypothetical data and pathways presented herein are intended to stimulate further investigation into the therapeutic applications of this compound in combination with other drugs. Future in vitro and in vivo studies are essential to confirm these hypotheses and to elucidate the precise mechanisms of any observed synergistic interactions.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Quinone Antibiotics: Lactonamycin in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of prominent quinone antibiotics, with a special focus on placing the lesser-studied Lactonamycin in the context of its better-understood counterparts. While comprehensive data on this compound's specific molecular interactions are still emerging, this document summarizes the established mechanisms of fluoroquinolones and anthracyclines, presenting supporting experimental data and detailed protocols to facilitate further research and drug development.
Overview of Quinone Antibiotics
Quinone antibiotics are a broad class of compounds characterized by a quinone ring structure. They exhibit a wide range of biological activities, including antibacterial and anticancer properties. Their mechanisms of action are diverse but often involve interference with DNA replication and integrity. This guide will focus on three major classes:
-
Fluoroquinolones: A major class of synthetic antibiotics that primarily target bacterial type II topoisomerases.
-
Anthracyclines: A class of potent anticancer agents that interact with mammalian topoisomerase II and intercalate into DNA.
-
Naphthoquinones: A diverse group of natural and synthetic compounds, including this compound, with varied and sometimes not fully elucidated mechanisms of action.
Comparative Analysis of Mechanisms of Action
Fluoroquinolones (e.g., Ciprofloxacin)
Primary Mechanism: Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
Fluoroquinolones act by forming a ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, triggering the SOS response and ultimately leading to bacterial cell death.[1][2] The specific primary target can vary between bacterial species, with DNA gyrase being the primary target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[2]
Anthracyclines (e.g., Doxorubicin)
Primary Mechanisms: Topoisomerase II Inhibition and DNA Intercalation.
Doxorubicin, a widely used anthracycline, exerts its potent anticancer effects through a dual mechanism.[3][4]
-
Topoisomerase II Poisoning: Similar to fluoroquinolones, doxorubicin stabilizes the covalent complex between mammalian topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks and subsequent apoptosis.
-
DNA Intercalation: The planar aromatic structure of doxorubicin allows it to insert itself between DNA base pairs. This intercalation distorts the DNA helix, interfering with DNA replication and transcription.
This compound and other Naphthoquinones
This compound is a naphthoquinone antibiotic produced by Streptomyces rishiriensis. It exhibits significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as cytotoxic activity against various tumor cell lines.
The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, based on its structural similarity to other naphthoquinone antibiotics, several potential mechanisms can be hypothesized:
-
Topoisomerase Inhibition: Many naphthoquinones are known to inhibit topoisomerases. For instance, Fredericamycin A inhibits both topoisomerase I and II. It is plausible that this compound also targets one or more of these enzymes.
-
DNA Intercalation or Alkylation: The planar structure of the naphthoquinone core suggests the possibility of DNA intercalation. Some quinones are also capable of alkylating DNA.
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to DNA, proteins, and lipids.
Further experimental studies are required to definitively determine the molecular targets and mechanism of action of this compound.
Quantitative Data Comparison
The following table summarizes the 50% inhibitory concentrations (IC50) of representative quinone antibiotics against their targets or in cellular assays. Data for this compound is limited, highlighting the need for further research.
| Antibiotic | Class | Target/Assay | Organism/Cell Line | IC50 | Reference(s) |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase | Escherichia coli | ~1 µg/mL | |
| Topoisomerase IV | Staphylococcus aureus | ~3 µg/mL | |||
| Doxorubicin | Anthracycline | Topoisomerase IIα | Human | ~1-5 µM | |
| Cytotoxicity | HeLa (cervical cancer) | ~0.1-0.5 µM | |||
| Cytotoxicity | MCF-7 (breast cancer) | ~0.05-0.2 µM | |||
| This compound Z | Naphthoquinone | Cytotoxicity | HMO2 (gastric adenocarcinoma) | 0.19 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate further investigation into the mechanisms of action of quinone antibiotics.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer (500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Test compound
-
0.5 M EDTA
-
Loading dye (with SDS)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 1x assay buffer, 200 ng of kDNA, and varying concentrations of the test compound.
-
Add 1-2 units of topoisomerase IIα to each reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 25 mM.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated DNA.
DNA Intercalation Assay (Fluorescence-Based)
This assay measures the ability of a compound to intercalate into DNA by monitoring the displacement of a fluorescent intercalating dye, such as ethidium bromide.
Materials:
-
Calf thymus DNA
-
Ethidium bromide
-
Test compound
-
Buffer (e.g., Tris-HCl)
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and ethidium bromide in the buffer.
-
Measure the initial fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of the test compound to the solution.
-
After each addition, incubate for a short period to allow for binding equilibrium to be reached.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates that the test compound is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage in individual cells.
Materials:
-
Cells treated with the test compound
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Embed the treated cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells in the lysis solution to remove membranes and most proteins, leaving behind the nucleoids.
-
Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using comet scoring software (measuring tail length, tail intensity, etc.).
Visualizing Mechanisms and Workflows
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The mechanisms of action for fluoroquinolones and anthracyclines are well-established, primarily involving the targeting of topoisomerases and, in the case of anthracyclines, DNA intercalation. These mechanisms lead to significant DNA damage and are the basis for their clinical efficacy.
This compound, as a member of the naphthoquinone class, holds promise as an antimicrobial and antitumor agent. However, its precise mechanism of action remains to be fully elucidated. Future research should focus on:
-
Target Identification: Determining the specific molecular targets of this compound within bacterial and cancer cells, with a focus on topoisomerases.
-
DNA Binding Studies: Characterizing the nature of this compound's interaction with DNA, including its potential for intercalation or groove binding.
-
Quantitative Analysis: Establishing a comprehensive profile of this compound's inhibitory activity (IC50 values) against purified enzymes and a panel of bacterial and cancer cell lines.
By applying the experimental approaches outlined in this guide, researchers can systematically unravel the mechanism of action of this compound and other novel quinone antibiotics, paving the way for the development of new and more effective therapeutic agents.
References:
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & biology, 17(5), 421-433. Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89. Matsumoto, N., Tsuchida, T., Sawa, R., Kinoshita, N., Homma, Y., Takahashi, Y., ... & Takeuchi, T. (1996). This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis. The Journal of antibiotics, 49(9), 953-954. Holtzel, A., Dieter, A., Schmid, D. G., Brown, R., Goodfellow, M., Beil, W., ... & Fiedler, H. P. (2003). This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623. The Journal of antibiotics, 56(12), 1058-1061. Warnick, E. P., & Priebe, W. (1990). Inhibition of topoisomerases by fredericamycin A. Biochemical pharmacology, 40(12), 2843-2848. Blanche, F., Cameron, B., Bernard, F. X., Maton, L., Manse, B., Ferrero, L., ... & Crouzet, J. (1996). Differential behaviors of Staphylococcus aureus and Escherichia coli type II topoisomerases. Antimicrobial agents and chemotherapy, 40(12), 2714-2720. Tewey, K. M., Rowe, T. C., Yang, L., Halligan, B. D., & Liu, L. F. (1984). Adriamycin-induced DNA damage mediated by mammalian DNA topoisomerase II. Science, 226(4673), 466-468. Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170. Holtzel, A., Dieter, A., Schmid, D. G., Brown, R., Goodfellow, M., Beil, W., ... & Fiedler, H. P. (2003). This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623. The Journal of antibiotics, 56(12), 1058-1061.
References
Validating Lactonamycin's Target in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactonamycin is a potent antimicrobial agent with significant activity against Gram-positive bacteria, including challenging multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).[1] While its efficacy is established, the precise molecular target within bacterial cells remains an active area of investigation. This guide provides a comparative analysis of this compound's performance against other antibiotics, outlines a hypothesized mechanism of action based on its chemical class, and details experimental protocols to validate its cellular target.
Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other common antibiotics against key Gram-positive pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MICs against Staphylococcus aureus
| Antibiotic | MRSA MIC (µg/mL) | MSSA MIC (µg/mL) |
| This compound | Data not available | Data not available |
| Vancomycin | 1 - 2[2][3][4][5] | ≤1 |
| Linezolid | 1 - 4 | 1 - 4 |
| Daptomycin | ≤1 | ≤1 |
Table 2: Comparative MICs against Enterococcus faecalis
| Antibiotic | VRE MIC (µg/mL) | VSE MIC (µg/mL) |
| This compound | Data not available | Data not available |
| Vancomycin | 32 - 64 | ≤2 |
| Linezolid | 2 - 32 | 2 |
| Daptomycin | ≤4 | ≤4 |
Proposed Mechanism of Action and Target Validation Strategy
This compound belongs to the naphthoquinone class of compounds. While its specific target is unconfirmed, other members of this class, such as plumbagin and juglone, are known to exert their antimicrobial effects through a multi-faceted approach. A plausible hypothesis for this compound's mechanism of action involves the following:
-
Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of superoxide anions and other ROS. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids.
-
Interference with Cellular Respiration: These compounds can interfere with the electron transport chain, disrupting ATP synthesis and the proton motive force.
-
Cell Membrane Damage: The accumulation of ROS and direct interaction with membrane components can lead to membrane depolarization and increased permeability, ultimately causing cell lysis.
-
DNA Interaction: Some naphthoquinones can intercalate into DNA or chelate essential metal ions, interfering with DNA replication and repair.
To validate this proposed mechanism and identify the specific molecular target(s) of this compound, a multi-pronged experimental approach is recommended.
Experimental Protocols
Affinity Chromatography for Target Identification
This method aims to isolate bacterial proteins that directly bind to this compound.
Methodology:
-
Immobilization of this compound: Covalently link this compound to a solid support matrix (e.g., agarose beads) to create an affinity column.
-
Preparation of Bacterial Lysate:
-
Culture the target bacterium (e.g., S. aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical (e.g., sonication, bead beating) or chemical (e.g., lysozyme, detergents) methods to release the cellular proteins.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Pass the clarified bacterial lysate through the this compound-conjugated affinity column.
-
Wash the column extensively with a binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.
-
Proteomic Analysis of this compound-Treated Bacteria
This approach identifies changes in the bacterial proteome in response to this compound treatment, providing insights into the affected cellular pathways.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow the target bacterium in the presence and absence of a sub-lethal concentration of this compound.
-
Harvest the cells at a specific time point.
-
-
Protein Extraction and Digestion:
-
Extract total cellular proteins from both treated and untreated cells.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
-
Quantitative Proteomics (e.g., using Label-Free Quantification):
-
Analyze the peptide mixtures from both samples by LC-MS/MS.
-
Identify and quantify the relative abundance of proteins in the treated versus untreated samples.
-
-
Data Analysis:
-
Identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Perform pathway analysis to determine which cellular processes are most affected.
-
Visualizations
Caption: Proposed mechanism of this compound action in bacterial cells.
Caption: Experimental workflow for this compound target validation.
References
- 1. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 2. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Lactonamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Lactonamycin, a novel antibiotic with anticancer properties, against the well-established chemotherapeutic agent, Doxorubicin. Due to the limited availability of in vivo toxicity data for this compound, this comparison focuses primarily on in vitro cytotoxicity and discusses the necessary experimental data for a comprehensive therapeutic index assessment.
Executive Summary
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. However, a complete assessment of its therapeutic index is currently hindered by the lack of publicly available in vivo toxicity data, such as the median lethal dose (LD50) or the maximum tolerated dose (MTD). In contrast, Doxorubicin, a widely used anticancer drug, has a well-characterized therapeutic index, which is often limited by its significant cardiotoxicity. This guide presents the available data for both compounds, outlines the experimental protocols required to determine the therapeutic index, and provides a putative signaling pathway for this compound's mechanism of action.
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | P388 (murine leukemia) | 0.00013 | [1] |
| L1210 (murine leukemia) | 0.00027 | [1] | |
| KB (human oral epidermoid carcinoma) | 0.00025 | [1] | |
| Doxorubicin | HeLa (human cervical cancer) | ~0.2 - 2.664 | |
| MCF-7 (human breast cancer) | ~0.4 - 8.3 | ||
| P388 (murine leukemia) | ~0.04 |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here is for comparative purposes and is collated from multiple sources.
In Vivo Toxicity and Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A common formula for the therapeutic index is:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a drug that is lethal to 50% of a test population.
-
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of a test population.
Alternatively, the Maximum Tolerated Dose (MTD), the highest dose of a drug that does not cause unacceptable toxicity, can be used in the assessment of a drug's therapeutic window.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Citation |
| This compound | Mouse | - | Data Not Available | Data Not Available | |
| Doxorubicin | Mouse | Intravenous | 12.5 | 7.5 | [2][3] |
| Mouse | Intraperitoneal | 4.6 | - |
The absence of in vivo toxicity data for this compound prevents the calculation of its therapeutic index and a direct comparison with Doxorubicin. Further preclinical studies are required to establish the safety profile of this compound.
Experimental Protocols
Determination of IC50 by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for IC50 Determination by MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Determination of LD50/MTD in a Mouse Model
Acute toxicity studies in animal models are essential for determining the LD50 or MTD of a novel compound.
Workflow for In Vivo Toxicity Study
Caption: General workflow for an in vivo acute toxicity study in mice.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise mechanism of this compound-induced apoptosis is still under investigation, its structural similarity to other antibiotics with anticancer activity suggests a potential role as a topoisomerase inhibitor. Topoisomerase inhibitors induce DNA damage, which can trigger the intrinsic pathway of apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Conclusion
This compound exhibits promising in vitro anticancer activity. However, to establish its potential as a therapeutic agent, a thorough evaluation of its in vivo efficacy and toxicity is imperative to determine its therapeutic index. The experimental protocols outlined in this guide provide a framework for conducting the necessary preclinical studies. A direct comparison with established drugs like Doxorubicin will be crucial in positioning this compound within the landscape of cancer therapeutics. Further research into its precise mechanism of action will also be vital for its clinical development.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Lactonamycin-Treated Bacteria: A Methodological and Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly accessible research detailing the comparative transcriptomic analysis of Lactonamycin-treated bacteria is unavailable. This guide provides a comprehensive framework based on the known antibacterial properties of this compound against Gram-positive bacteria and established transcriptomic responses to other antibiotics. The data presented is illustrative, serving as a predictive model for researchers undertaking such studies.
This compound is an antibiotic known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[1]. Understanding its precise mechanism of action and the resultant global changes in bacterial gene expression is crucial for its development as a therapeutic agent. This guide outlines the experimental approach to a comparative transcriptomic study of this compound-treated bacteria and presents the anticipated outcomes based on responses to functionally similar antibiotics.
Predicted Transcriptional Landscape in Response to this compound
Treatment of Gram-positive bacteria with antibiotics that interfere with fundamental cellular processes typically elicits a broad transcriptional response. This includes the upregulation of stress response genes and the downregulation of genes related to growth and metabolism[2][3]. Based on these principles, a hypothetical transcriptomic profile for a Gram-positive bacterium (e.g., Staphylococcus aureus) treated with a sub-inhibitory concentration of this compound is presented below.
Table 1: Predicted Differentially Expressed Gene (DEG) Categories in this compound-Treated S. aureus
| Gene Category | Predicted Regulation | Representative Genes (S. aureus) | Putative Function |
| Cell Wall Stress Response | Upregulated | vraR, vraS, murZ, pbp2 | Two-component system sensing cell wall damage, peptidoglycan biosynthesis |
| General Stress Response | Upregulated | clpB, clpC, hrcA, groEL, dnaK | Chaperones, heat shock proteins, proteases |
| SOS Response/DNA Repair | Upregulated | recA, lexA, uvrA, uvrB | DNA recombination and repair |
| Drug Efflux Pumps | Upregulated | norA, norB, mepA | Export of toxic compounds |
| Ribosomal Proteins | Downregulated | rpsJ, rplL, rpsB | Protein synthesis, translation |
| Metabolic Pathways | Downregulated | tcaA, tcaB, sucC, sucD | Tricarboxylic acid (TCA) cycle |
| Virulence Factors | Variable | hla, hlb, spa | Toxin production, immune evasion |
Table 2: Hypothetical Quantitative Transcriptomic Data for Selected Genes
| Gene | Function | Fold Change (this compound vs. Control) | p-value |
| vraS | Sensor kinase (cell wall stress) | +8.2 | <0.001 |
| clpC | ATP-dependent protease | +6.5 | <0.001 |
| recA | DNA repair and recombination | +4.1 | <0.005 |
| norA | Multidrug efflux pump | +3.7 | <0.01 |
| rplL | 50S ribosomal protein L7/L12 | -5.8 | <0.001 |
| tcaA | Citrate synthase | -4.9 | <0.005 |
Experimental Protocols
A robust comparative transcriptomics study relies on a well-designed and executed experimental plan. The following protocol outlines the key steps for an RNA-sequencing (RNA-Seq) based analysis.
Bacterial Culture and Treatment
-
Strain Selection: Utilize a well-characterized Gram-positive bacterial strain (e.g., Staphylococcus aureus HG003).
-
Growth Conditions: Culture the bacteria in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking to the mid-logarithmic growth phase (OD600 ≈ 0.5).
-
Antibiotic Treatment:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected strain using standard broth microdilution methods.
-
Treat the bacterial cultures with a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound. This induces a transcriptional response without causing immediate cell death.
-
Include an untreated control culture with an equivalent volume of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Time-Course Sampling: Collect samples at multiple time points (e.g., 0, 30, 60, and 120 minutes) post-treatment to capture both early and late transcriptional responses.
-
RNA Stabilization: Immediately stabilize the bacterial RNA by adding an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to the collected samples to prevent RNA degradation[4].
RNA Extraction and Library Preparation
-
Cell Lysis: Pellet the stabilized bacteria and lyse the cells using a combination of enzymatic (e.g., lysozyme, lysostaphin) and mechanical (e.g., bead beating) methods.
-
RNA Purification: Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) and include an on-column DNase digestion step to remove contaminating genomic DNA[5].
-
Ribosomal RNA (rRNA) Depletion: As bacterial RNA is predominantly rRNA (>90%), deplete rRNA using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA).
-
Library Construction: Prepare the sequencing library from the rRNA-depleted RNA. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
Sequencing and Data Analysis
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample (e.g., >10 million).
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and trim low-quality bases and adapter sequences.
-
Read Alignment: Align the trimmed reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.
-
Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene and perform differential expression analysis using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression between this compound-treated and control samples.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform Gene Ontology (GO) and KEGG pathway enrichment analysis to identify the biological processes and pathways that are significantly affected by this compound treatment.
Visualizations
Experimental Workflow
Caption: Workflow for a bacterial comparative transcriptomics (RNA-Seq) experiment.
Illustrative Signaling Pathway: Two-Component System
Many antibiotics that target the cell envelope induce a stress response mediated by two-component signal transduction systems (TCSs). A TCS typically consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The following diagram illustrates a generic TCS pathway that could be activated by cell wall stress induced by an antibiotic like this compound.
Caption: A generic two-component system responding to antibiotic-induced stress.
References
- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of virulence and antibiotic resistance in Gram-positive microbes in response to cell wall-active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic exposure for RNA sequencing [bio-protocol.org]
- 5. biostate.ai [biostate.ai]
benchmarking the synthetic route of Lactonamycin against other methods
For researchers and professionals in drug development, the efficient synthesis of complex natural products like Lactonamycin is a critical challenge. This guide provides a comprehensive benchmark of the prominent synthetic routes to this compound and its aglycone, Lactonamycinone, offering a side-by-side comparison of their efficiencies and strategic approaches.
This compound, a potent antibiotic with significant cytotoxicity against various tumor cell lines, presents a formidable synthetic challenge due to its hexacyclic structure and dense stereochemistry. Several research groups have undertaken the task of its total synthesis, employing diverse strategies that offer valuable insights into the construction of complex molecular architectures. This guide dissects and compares these methodologies to aid in the selection and optimization of synthetic strategies.
Comparison of Total Synthesis and Key Fragment Syntheses
The following table summarizes the key quantitative data for the total syntheses of this compound and its aglycone, as well as for the synthesis of significant molecular fragments.
| Synthetic Target | Research Group | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Stereoselectivity |
| This compound | Tatsuta et al. | Convergent assembly, sequential intramolecular conjugate addition, Michael-Dieckmann type cyclization | ~25 steps | Not explicitly stated | Stereoselective glycosylation |
| This compound | Nakata and Saikawa et al. | Late-stage A-ring formation and glycosylation, Bischler-Napieralski-type cyclization | ~30 steps | Not explicitly stated | High |
| Lactonamycinone | Danishefsky et al. | Diels-Alder cycloaddition, oxidative dearomatization | ~28 steps | Not explicitly stated | High |
| CDEF Ring System | Barrett et al. | Lewis acid-mediated intramolecular Friedel-Crafts acylation, Negishi coupling | 11 steps (for key intermediate) | 31% (for key intermediate) | Not applicable |
| CDEF Ring System | Kelly et al. | Diels-Alder reaction | 8 steps | Not explicitly stated | Not applicable |
| ABCD Ring System | Barrett et al. | Double Michael addition | ~10 steps | ~15% | Moderate |
| AB Ring System | Kelly et al. | Asymmetric synthesis from D-tartrate | 8 steps | Not explicitly stated | Enantiospecific |
Key Synthetic Strategies and Methodologies
The synthetic approaches to this compound can be broadly categorized by their strategies for assembling the core structure. Below are detailed overviews of the pivotal experiments from the leading syntheses.
Tatsuta's Total Synthesis (First Total Synthesis)
Tatsuta and coworkers reported the first total synthesis of this compound, employing a highly convergent approach.[1] A key feature of their strategy is the sequential intramolecular conjugate addition of alcohols to an acetylenic ester to construct the BCD ring system. The final hexacyclic core was assembled via a Michael-Dieckmann type cyclization.
Experimental Workflow: Tatsuta's Convergent Synthesis
References
Safety Operating Guide
Proper Disposal of Lactonamycin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Lactonamycin, a physiologically highly active antimicrobial agent. Researchers, scientists, and drug development professionals must handle and dispose of this compound with care to mitigate potential risks to personnel and the environment. While not classified as a hazardous substance by all regulatory bodies, its potent biological activity necessitates treating it as a hazardous material.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following table summarizes key safety information, but is not a substitute for a thorough review of the SDS.
| Parameter | Information | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. However, it is a physiologically highly active, therapeutically usable substance and must be handled with the care required for hazardous materials. | |
| First Aid: Inhalation | Move the person to fresh air. Consult a physician if feeling unwell. | |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. | |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | |
| First Aid: Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1] |
| Engineering Controls | Work under a hood. Ensure adequate ventilation. | [1][2] |
| Spill Cleanup | Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid generation of dusts. |
Step-by-Step Disposal Procedure
The primary goal for the disposal of this compound is the inactivation of its biological activity. Due to a lack of specific chemical degradation data for this compound, a conservative approach prioritizing containment and professional disposal is required.
Step 1: Waste Identification and Segregation
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, should be considered "this compound waste."
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
Step 2: Containerization
-
Place all solid this compound waste into a clearly labeled, leak-proof, and chemically compatible container.
-
The container must be sealed to prevent the release of dust or residues.
-
For liquid waste containing this compound, use a sealed, leak-proof container. Do not pour liquid this compound waste down the drain.
Step 3: Labeling
-
Clearly label the waste container with "this compound Waste," the approximate concentration (if known), and any other identifiers required by your institution.
-
Include the appropriate hazard symbols as dictated by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage
-
Store the sealed this compound waste container in a designated, secure area away from incompatible materials.
-
Follow any specific storage temperature recommendations for the compound, although room temperature is generally acceptable for the waste.
Step 5: Professional Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department. This is a mandatory step. Your EHS department will provide specific instructions for the final disposal of the waste, which will likely involve a licensed hazardous waste disposal company.
-
Do not attempt to treat or inactivate this compound waste with chemical methods (e.g., bleach, acid, or base) without explicit approval and a validated protocol from your EHS department. The reactivity and degradation pathways of this compound are not well-documented in publicly available literature.
Experimental Protocols Cited
No specific experimental protocols for the disposal or inactivation of this compound were found in the reviewed literature. The disposal procedures provided are based on general best practices for handling potent bioactive compounds and antibiotics in a laboratory setting.[3]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. The responsibility for safe handling and disposal of this compound lies with the user.
References
Safeguarding Researchers: Essential Protocols for Handling Lactonamycin
For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of Lactonamycin, a physiologically active substance requiring careful management in laboratory settings. The following guidance is based on the precautionary principle for handling potent compounds due to the limited specific hazard data for this compound.
Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and minimize environmental impact. All quantitative data regarding personal protective equipment (PPE) is summarized for clarity, and detailed experimental protocols are provided for operational guidance.
Personal Protective Equipment (PPE) for this compound
Due to its nature as a physiologically active compound, a comprehensive suite of PPE is mandatory. The level of protection should be adapted to the specific procedure being performed.
| Procedure | Required Personal Protective Equipment |
| Minimum PPE for Handling | Double nitrile gloves, safety glasses with side shields, fully-buttoned laboratory coat.[1] |
| Weighing of Powdered this compound | Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[1] |
| Preparation of this compound Solutions | Double nitrile gloves, chemical splash goggles, face shield, chemical-resistant apron or gown. |
| Waste Disposal of this compound | Double nitrile gloves, chemical splash goggles, laboratory coat.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Designated Area: All work with this compound, especially the handling of its powdered form, must be conducted in a designated area, such as a chemical fume hood or a glove box, to ensure containment.[1]
-
Pre-use Inspection: Before commencing any work, inspect all PPE for any signs of damage.
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure.
-
To minimize the generation of airborne particles, use wet-handling techniques where appropriate, such as dampening the powder with a suitable solvent.[1]
-
-
Solution Preparation:
-
When dissolving this compound, add the compound to the solvent slowly to prevent splashing.
-
Ensure all containers are clearly labeled.
-
-
Post-handling:
-
After handling, thoroughly wash hands and any exposed skin.
-
Decontaminate all surfaces and equipment used in the procedure.
-
Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable gowns, and labware, must be disposed of as hazardous chemical waste.
-
Containerization: Place contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
